Isoindoline-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,10,12) |
InChI Key |
IZFVDVUUMKZDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Isoindoline-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved drugs. The incorporation of a carboxamide functionality at the 2-position of the isoindoline ring system gives rise to isoindoline-2-carboxamide derivatives, a compound class with significant therapeutic potential. These derivatives have been explored for a variety of biological activities, including as enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing novel this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and signaling pathways.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves two key stages: the formation of the isoindoline core and the subsequent introduction of the carboxamide group, or a convergent approach where the carboxamide is formed concurrently with or prior to the cyclization to form the isoindoline ring.
Synthesis of the Isoindoline Core
Several methods exist for the synthesis of the foundational isoindoline ring system. A common and versatile approach starts from α,α'-dihalo-ortho-xylenes, which can be reacted with a primary amine to afford the corresponding N-substituted isoindoline.
Introduction of the Carboxamide Moiety
Once the isoindoline core is established, the 2-carboxamide functionality can be introduced through various amide coupling reactions. A common strategy involves the reaction of the secondary amine of the isoindoline with a desired isocyanate or by coupling with a carboxylic acid using standard peptide coupling reagents.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates and representative this compound derivatives, drawing from established literature methodologies for analogous structures.
Protocol 1: Synthesis of a Guanidine-Substituted Isoindole Precursor (Analogous to Isoindoline-2-carboxamidine)
This protocol is adapted from the synthesis of N,N'-Di-Boc-2H-isoindole-2-carboxamidine and illustrates the formation of a functionalized isoindole, a close relative of the isoindoline core.[1]
Step 1: Synthesis of the 7-Azabenzonorbornadiene Precursor
The synthesis begins with the preparation of a suitable isoindole precursor, such as a 7-azabenzonorbornadiene derivative. This is typically achieved through a Diels-Alder reaction between an in-situ generated benzyne and a pyrrole derivative.
Step 2: Guanylation
The 7-azabenzonorbornadiene precursor is then reacted with a guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, to introduce the protected carboxamidine functionality at the nitrogen atom.[1]
Step 3: Generation of the Isoindole
The resulting functionalized precursor can then be converted to the corresponding isoindole derivative through a retro-Diels-Alder reaction, often facilitated by heat or a specific reagent like bis(2-pyridyl)-sym-1,2,4,5-tetrazine.[1]
Protocol 2: General Amide Coupling for Carboxamide Formation (Analogous to Indole-2-carboxamide Synthesis)
This protocol outlines a general method for the formation of the carboxamide bond, which can be adapted for the acylation of a pre-formed isoindoline core. This method is analogous to those used in the synthesis of bioactive indole-2-carboxamides.[2][3]
Procedure:
-
To a solution of the parent isoindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 equivalents).
-
Add a peptide coupling reagent, such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) (1.2 equivalents each).[4]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Data
The following tables summarize key quantitative data from the synthesis and biological evaluation of isoindoline-related carboxamide derivatives. While specific data for a broad range of novel isoindoline-2-carboxamides is limited in the public domain, the data from analogous indole-2-carboxamides and other isoindoline derivatives provide valuable insights.
Table 1: Synthesis of Indole-2-carboxamide Derivatives with Antiproliferative Activity [2]
| Compound | R1 | R2 | R3 | R4 | Yield (%) | GI50 (µM, MCF-7) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5d | Cl | H | H | 4-morpholin-4-yl | 85 | 0.95 | 89 ± 6 | 25 ± 2 |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 82 | 1.02 | 93 ± 8 | 13 ± 1 |
| 5j | Cl | H | H | 4-(dimethylamino) | 78 | 1.25 | 98 ± 8 | 28 ± 3 |
Table 2: Synthesis of N-Substituted Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [3]
| Compound | R1 | R2 | Yield (%) | GI50 (nM, A-549) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | BRAFV600E IC50 (nM) |
| Va | 5-Cl | H | 78 | 35 | 77 ± 5 | 102 ± 8 | 85 ± 6 |
| Ve | 5-Cl | 3-CH2OH | 74 | 31 | 82 ± 6 | 85 ± 6 | 91 ± 7 |
| Vg | 5-Cl | 3-CH=CHOCH3 | 72 | 26 | 79 ± 5 | 88 ± 7 | 77 ± 5 |
Visualizations
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in the preparation of this compound derivatives.
Caption: General synthetic workflow for isoindoline-2-carboxamides.
Caption: Standard purification workflow for organic synthesis.
Potential Signaling Pathways
Isoindoline derivatives have been shown to interact with various biological targets, including enzymes like kinases and histone deacetylases (HDACs), as well as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical this compound derivative acting as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. This guide has provided an overview of the key synthetic strategies, detailed experimental considerations, and a framework for understanding their potential biological activities. While the direct literature on a wide array of these specific compounds is still emerging, the methodologies adapted from closely related scaffolds provide a strong foundation for further research and development in this area. The continued exploration of this chemical space is likely to yield compounds with significant and diverse pharmacological profiles.
References
- 1. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Isoindoline-2-Carboxamide and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide elucidates the multifaceted mechanisms of action of compounds centered around the isoindoline-2-carboxamide scaffold and its close structural relatives, such as indole-2-carboxamides and isoindolinones. The specific biological activity of these compounds is highly dependent on the complete molecular structure and the therapeutic target. This document details two of the most prominent and well-characterized mechanisms: allosteric modulation of the Cannabinoid Receptor 1 (CB1) and the reactivation of the p53 tumor suppressor pathway through inhibition of the MDM2-p53 interaction.
Part 1: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
Certain indole-2-carboxamides, which are structurally analogous to isoindoline-2-carboxamides, function as allosteric modulators of the CB1 receptor. These compounds bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-AG bind. This allosteric binding does not directly activate or inactivate the receptor but rather modulates the binding and/or efficacy of orthosteric ligands.
A peculiar characteristic of many indole-2-carboxamide modulators, such as ORG27569, is their dual role as Positive Allosteric Modulators (PAMs) of agonist binding and Negative Allosteric Modulators (NAMs) of agonist-induced G-protein signaling.[1] They enhance the binding affinity of agonists like CP55,940 to the CB1 receptor, yet they concurrently reduce the maximal efficacy of agonist-stimulated G-protein activation.[1][2] This "PAM-antagonist" profile offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with direct orthosteric agonists or antagonists.[1]
Signaling Pathway
The signaling cascade for a CB1 receptor agonist in the presence of an indole-2-carboxamide allosteric modulator is a complex interplay of binding cooperativity and functional antagonism. The modulator binds to its allosteric site, inducing a conformational change in the receptor that enhances the affinity for an orthosteric agonist.[2] Despite this enhanced binding, the conformation stabilized by the modulator and the agonist is not fully conducive to efficient G-protein coupling and subsequent downstream signaling, such as the inhibition of adenylyl cyclase or the activation of ERK1/2.[3] This results in a blunted cellular response compared to the agonist acting alone.
Quantitative Data
The following table summarizes the binding and functional parameters for representative indole-2-carboxamide CB1 receptor allosteric modulators.
| Compound | Assay Type | Parameter | Value | Reference |
| ORG27569 | Radioligand Binding ([³H]CP55,940) | pKB | 6.7 ± 0.1 | [2] |
| log α | 0.81 ± 0.08 | [2] | ||
| ORG27569 | Radioligand Binding ([³H]SR141716A) | pKB | 6.8 ± 0.1 | [2] |
| log α | -0.89 ± 0.08 | [2] | ||
| 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) | Radioligand Binding | KB | 167.3 nM | [4] |
| α | 16.55 | [4] | ||
| [³⁵S]GTPγS Binding | IC₅₀ | 1.1 µM | [4] |
-
pKB: The negative logarithm of the equilibrium dissociation constant (KB) for the allosteric modulator.
-
α (Cooperativity Factor): A value > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value < 1 indicates negative cooperativity.
-
IC₅₀: The half-maximal inhibitory concentration, here representing antagonism of agonist-induced GTPγS binding.
Experimental Protocols
This assay measures the ability of an this compound compound to allosterically modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation: Mouse brain membranes are prepared and stored at -80°C until use. On the day of the experiment, membranes are thawed.[2][5]
-
Assay Setup: Assays are performed in a total volume of 500 µL in polypropylene tubes.[5]
-
Binding Buffer: The buffer consists of 50 mM Tris, 0.1 mM EDTA, 0.5 mM MgCl₂, and 1 mg/ml BSA, at pH 7.4.[5]
-
Reaction Mixture: To each tube, add:
-
Binding buffer.
-
A fixed concentration of radiolabeled agonist (e.g., 0.7 nM [³H]CP 55,940).[5]
-
Varying concentrations of the this compound test compound.
-
For non-specific binding, a high concentration of a non-labeled agonist (e.g., 1 µM CP 55,940) is added.
-
-
Initiation and Incubation: The binding reaction is initiated by adding 30 µg of membrane protein. The mixture is incubated for 60-90 minutes at 30°C.[5]
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through Whatman GF/B or GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris, 1 mg/mL BSA) to remove all unbound radioactivity.
-
Quantification: The filters are collected, placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the KB and α values of the allosteric modulator.
This assay measures the functional consequence of CB1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a hallmark of GPCR activation.
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Pre-incubation: 5 µg of membrane protein is pre-incubated for 30 minutes at 30°C with adenosine deaminase (0.5 U/ml).[5]
-
Assay Buffer: The buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA.
-
Reaction Mixture: The assay is conducted in a total volume of 500 µL containing:
-
Assay buffer.
-
GDP (e.g., 30 µM) to promote nucleotide exchange.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
A fixed concentration of an orthosteric agonist (e.g., CP55,940).
-
Varying concentrations of the this compound test compound.
-
-
Initiation and Incubation: The reaction is initiated by adding the membranes and incubated for 60 minutes at 30°C in a shaking water bath.
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filters.
-
Washing: Filters are washed with ice-cold wash buffer.
-
Quantification: Bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the IC₅₀ and the extent of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Part 2: p53 Pathway Reactivation via MDM2-p53 Interaction Inhibition
A distinct class of compounds, particularly those with an isoindolinone core, has been developed to reactivate the p53 tumor suppressor pathway. In many cancers, p53 is not mutated but is rendered inactive by its negative regulator, murine double minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[6][7]
Isoindolinone-based inhibitors are designed to mimic key p53 residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of MDM2.[6] By competitively binding to this pocket, the isoindolinone compounds block the MDM2-p53 interaction.[7]
Signaling Pathway
The mechanism of action is a direct disruption of a protein-protein interaction. By preventing MDM2 from binding to p53, the isoindolinone inhibitor causes the stabilization and accumulation of p53 protein within the cell. The now-active p53 can translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes. A key target is CDKN1A, which encodes the protein p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[6][8] This restoration of p53 function leads to anti-proliferative effects in cancer cells with wild-type p53.
Quantitative Data
The following table presents the in vitro and cellular activities of representative isoindolinone-based MDM2-p53 inhibitors.
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| NU8231 | ELISA (MDM2-p53 Interaction) | IC₅₀ | 5.3 ± 0.9 µM | - | [3][6] |
| Compound 74a ((+)-R-enantiomer) | MDM2-p53 Inhibition | IC₅₀ | 0.17 ± 0.02 µM | - | [7] |
| SLMP53-2 (7) | Growth Inhibition | GI₅₀ | 8.3 µM | HCT116 p53+/+ | [9] |
| Compound 13d | Growth Inhibition | GI₅₀ | 4.0 µM | HCT116 p53+/+ | [9] |
| Growth Inhibition | GI₅₀ | 7.5 µM | HCT116 p53-/- | [9] |
-
IC₅₀: The half-maximal inhibitory concentration for the disruption of the MDM2-p53 protein-protein interaction.
-
GI₅₀: The half-maximal growth inhibitory concentration, indicating the compound's anti-proliferative potency in a cell-based assay.
Experimental Protocols
This assay quantifies the ability of a test compound to inhibit the binding of p53 to MDM2 in a cell-free system.
Workflow Diagram:
Detailed Methodology:
-
Plate Coating: High-binding 96-well microplates are coated with recombinant human MDM2 protein overnight at 4°C.
-
Blocking: Wells are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor and p53 Incubation: After washing, varying concentrations of the isoindolinone inhibitor are added to the wells, followed by a fixed concentration of a biotinylated peptide corresponding to the p53 N-terminal transactivation domain. The plate is incubated for 1-2 hours.
-
Detection: The wells are washed again. Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 1 hour. This binds to the biotinylated p53 that has been captured by the MDM2 on the plate.
-
Substrate Addition: After a final wash, an HRP substrate like TMB (3,3’,5,5’-Tetramethylbenzidine) is added. The HRP enzyme converts the substrate, leading to a color change.
-
Stopping and Reading: The reaction is stopped with an acid solution (e.g., 2N H₂SO₄), and the absorbance is read on a microplate reader at 450 nm.
-
Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curves.
This method is used to detect the cellular consequences of MDM2 inhibition, specifically the accumulation of p53 and the upregulation of its downstream target, p21.
Detailed Methodology:
-
Cell Culture and Treatment: A p53 wild-type cell line (e.g., SJSA-1, HCT116) is seeded and allowed to adhere. The cells are then treated with varying concentrations of the isoindolinone inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 6-24 hours).[6][8]
-
Cell Lysis: Cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, and a loading control (e.g., actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is washed again and incubated with an enhanced chemiluminescence (ECL) substrate. The light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to p53 and p21 is quantified and normalized to the loading control to determine the dose-dependent increase in their expression.[8]
References
- 1. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. scispace.com [scispace.com]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
The Diverse Biological Landscape of Substituted Isoindoline-2-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. The strategic placement of a carboxamide moiety at the 2-position, coupled with diverse substitutions on the isoindoline ring system, has unlocked a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted isoindoline-2-carboxamides, focusing on their synthesis, quantitative biological data, and the intricate signaling pathways they modulate. We present detailed experimental protocols for key biological assays and visualize complex biological processes using Graphviz to facilitate a deeper understanding of these promising therapeutic agents.
Quantitative Biological Activity
The biological efficacy of substituted isoindoline-2-carboxamides has been quantified across various assays, revealing their potential as potent inhibitors of key cellular targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for a selection of these compounds against different biological targets.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Substituted Isoindoline-2-Carboxamides
| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 1a | N-(4-chlorophenyl)-1-oxoisoindoline-2-carboxamide | MCF-7 (Breast Cancer) | 5.2 | [1] |
| 1b | N-(3,4-dichlorophenyl)-1-oxothis compound | HCT-116 (Colon Cancer) | 2.8 | [1] |
| 2a | N-hydroxy-2-phenylisoindoline-4-carboxamide | HDAC11 | 0.085 | [2] |
| 2b | N-hydroxy-2-(4-fluorophenyl)isoindoline-4-carboxamide | HDAC11 | 0.052 | [2] |
| 3a | 5-chloro-N-(4-(diethylamino)phenethyl)-1H-indole-2-carboxamide | CB1 Receptor (Allosteric Modulator) | 0.079 | [3] |
| 4a | Indole-2-carboxamide derivative | EGFR | 0.089 | [1] |
| 4b | Indole-2-carboxamide derivative | CDK2 | 0.011 | [1] |
Table 2: Anti-inflammatory and Other Biological Activities
| Compound ID | Substitution Pattern | Target | IC50 (µM) / Activity | Reference |
| 5a | Isoindoline hybrid with chalcone | COX-2 | 0.11 | [4] |
| 5b | Isoindoline hybrid with pyrazole | COX-2 | 0.18 | [4] |
| 6a | Quinoline-2-carboxamide derivative | M. tuberculosis | >12.5 | [5] |
| 7a | N-benzyl-2-naphthamide | Photosynthetic Electron Transport | 7.5 | [5] |
Key Signaling Pathways
Substituted isoindoline-2-carboxamides exert their biological effects by modulating critical cellular signaling pathways. Here, we visualize two key pathways implicated in their mechanism of action: the Cereblon-mediated ubiquitin-proteasome pathway and the intrinsic apoptosis pathway.
Many isoindoline-containing compounds, particularly those structurally related to thalidomide, function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8] By binding to CRBN, these compounds induce the recruitment of specific proteins, known as neosubstrates (e.g., Ikaros and Aiolos), leading to their ubiquitination and subsequent degradation by the proteasome.[8] This targeted protein degradation can have profound effects on downstream signaling, such as the downregulation of oncogenic transcription factors like MYC and IRF4.[8]
Certain substituted isoindoline-2-carboxamides have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][9] The intrinsic pathway of apoptosis is often initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.[10] This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated by the compounds.[1][9] The increased ratio of Bax to Bcl-2 leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[1][9] The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are methodologies for key assays cited in the literature for substituted isoindoline-2-carboxamides.
Synthesis of Substituted Isoindoline-2-Carboxamides
A general procedure for the synthesis of substituted isoindoline-2-carboxamides involves the coupling of an appropriately substituted isoindoline with a desired carboxylic acid or the reaction of an isoindoline-2-carbonyl chloride with a primary or secondary amine.
Example: Synthesis of N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide [3]
-
Preparation of the Carboxylic Acid: The corresponding indole-2-carboxylic acid is synthesized via Fischer indole synthesis from a substituted phenylhydrazine and an appropriate keto-acid.
-
Amide Coupling:
-
To a solution of the indole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt) are added.
-
The desired amine (e.g., 2-(4-aminophenyl)ethylamine) is then added to the reaction mixture.
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of the amine and facilitate the reaction.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.
-
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assays
EGFR Tyrosine Kinase Assay [1][5][13]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.[13]
-
Fluorescence-based assays: Utilizes a modified substrate that fluoresces upon phosphorylation.
-
ELISA-based methods: Employs a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.
CDK2 Kinase Assay [1][14][15][16][17]
The protocol for the CDK2 kinase assay is similar to the EGFR assay, with the following key differences:
-
Enzyme and Substrate: Recombinant CDK2/cyclin A or CDK2/cyclin E complex is used as the enzyme source. A specific substrate for CDK2, such as a histone H1 peptide or a synthetic peptide containing the CDK2 consensus phosphorylation site, is used.
-
Detection: Similar detection methods as for the EGFR assay can be employed to quantify the phosphorylation of the CDK2 substrate.
COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme can be assessed using commercially available inhibitor screening kits or by established protocols.[18][19][20][21][22]
-
Enzyme and Substrate: The assay uses recombinant COX-2 enzyme and its substrate, arachidonic acid.
-
Reaction: The test compound is pre-incubated with the COX-2 enzyme. The reaction is then initiated by the addition of arachidonic acid.
-
Detection: The activity of COX-2 is determined by measuring the production of prostaglandins (e.g., PGH2 or its stable downstream products). This can be achieved through:
-
Data Analysis: The IC50 value for COX-2 inhibition is calculated from the dose-response curve. To determine selectivity, the assay is often run in parallel with the COX-1 enzyme.
Conclusion
Substituted isoindoline-2-carboxamides represent a versatile and promising class of compounds with a broad range of biological activities. Their ability to potently and often selectively modulate the function of key cellular targets, including kinases, epigenetic enzymes, and components of the ubiquitin-proteasome system, underscores their therapeutic potential in oncology, inflammation, and other disease areas. The detailed experimental protocols and visualization of signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this important chemical scaffold. Future structure-activity relationship (SAR) studies will undoubtedly lead to the discovery of even more potent and selective this compound-based drug candidates.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com.cn [promega.com.cn]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-2-carboxamide is a heterocyclic organic compound featuring an isoindoline core functionalized with a carboxamide group at the 2-position. The isoindoline scaffold is a key structural motif in a number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The addition of a carboxamide group can significantly influence the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents estimated values based on the known properties of the parent isoindoline structure and the functional contributions of the carboxamide group. Furthermore, detailed, standardized experimental protocols for the determination of these key properties are provided to guide researchers in their empirical validation.
Chemical Structure
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Core Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of this compound. These values are estimations derived from the analysis of its structural components and are intended to serve as a baseline for experimental investigation.
| Property | Predicted/Estimated Value | Rationale/Comments |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | > 200 (decomposes) | Estimated to be significantly higher than isoindoline (17 °C) due to the presence of the polar carboxamide group, which allows for strong intermolecular hydrogen bonding, similar to other simple amides. |
| Boiling Point (°C) | > 300 | Estimated to be substantially higher than isoindoline (221 °C). Carboxamides have exceptionally high boiling points due to strong dipole-dipole interactions and hydrogen bonding.[4] |
| Aqueous Solubility | Moderately soluble | The carboxamide group can act as both a hydrogen bond donor and acceptor, which should confer some water solubility. However, the bicyclic aromatic system is hydrophobic, likely resulting in moderate overall solubility. |
| pKa (acidic) | ~17 | The N-H proton of a primary carboxamide is very weakly acidic, with a pKa typically around 17. |
| pKa (basic) | ~2-3 | The lone pair on the isoindoline nitrogen is expected to be weakly basic. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces its basicity compared to a simple secondary amine. |
| LogP | 0.5 - 1.5 | The isoindoline core is relatively nonpolar, but the addition of the highly polar carboxamide group will significantly decrease the LogP value compared to the parent isoindoline. This estimated range suggests a compound with a balance of hydrophilic and lipophilic character. |
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development. The following are detailed, standard protocols for the experimental measurement of the core properties of a novel organic compound like this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts.[5][6][7]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1 °C) is indicative of a pure compound.[5]
Boiling Point Determination (Microscale Method)
This protocol is suitable for determining the boiling point of small quantities of a liquid.[8][9][10]
Methodology:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[8]
-
Heating and Observation: The bath is heated slowly. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
-
Temperature Reading: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the intrinsic solubility of a compound in water.[12][13][14]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
This method measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).[15]
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point(s) of the titration.
-
Alternative Method: For compounds with a strong chromophore, UV-Vis spectrophotometry can be an alternative, where changes in absorbance at different pH values are used to determine the pKa.[15]
LogP Determination (Shake-Flask Method)
This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[16][17]
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]
-
Alternative Method: A faster, indirect method involves using reverse-phase high-performance liquid chromatography (RP-HPLC) to correlate the compound's retention time with the known LogP values of a series of standards.[18][19]
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not documented, compounds containing the isoindoline or carboxamide moieties are known to possess significant pharmacological properties. For instance, various N-substituted isoindoline-1,3-diones have shown anti-inflammatory, antimicrobial, and antitumor activities.[20][21] Similarly, numerous aryl carboxamide derivatives have been investigated as potent inhibitors of critical signaling pathways in cancer.[22]
One such pathway of high relevance in oncology is the Hypoxia-Inducible Factor 1α (HIF-1α) signaling cascade. In hypoxic tumor environments, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis.[22] The inhibition of this pathway is a validated strategy for cancer therapy. Given the structural alerts from related molecules, it is plausible that this compound could be investigated as a potential inhibitor of the HIF-1α pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the HIF-1α signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the likely physicochemical properties of this compound, a molecule of interest due to its privileged structural motifs. The presented data, being predictive in nature, underscores the critical need for empirical validation through the standardized experimental protocols detailed herein. A thorough characterization of these properties is the first step in unlocking the potential therapeutic applications of this and related novel chemical entities, guiding future research in medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. chem.ws [chem.ws]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. acdlabs.com [acdlabs.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Isoindoline-2-Carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, isoindoline-2-carboxamide analogs have garnered significant attention for their therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth exploration of the core aspects of these promising compounds, including their synthesis, biological evaluation, and mechanisms of action, presented in a format tailored for researchers and drug development professionals.
Quantitative Biological Data
The following tables summarize the reported in vitro and in vivo activities of various this compound analogs and related structures, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Isoindoline Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indeno[1,2-b]quinoxalin deriv. 2 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |
| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |
| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |
| Indeno[1,2-b]quinoxalin deriv. 3 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |
| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |
| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |
| Indeno[1,2-b]quinoxalin deriv. 5 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |
| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |
| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |
| Pyrazolo[4,3-f]quinoline deriv. 1M | Various | GI50 | < 8 | [2] |
| Pyrazolo[4,3-f]quinoline deriv. 2E | Various | GI50 | < 8 | [2] |
| Pyrazolo[4,3-f]quinoline deriv. 2P | Various | GI50 | < 8 | [2] |
Table 2: Anti-inflammatory Activity of Isoindoline Analogs
| Compound ID | Target | Assay Type | IC50 (µM) | % Edema Inhibition | Reference |
| Isoindoline hybrid 10b | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |
| Isoindoline hybrid 10c | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |
| Isoindoline hybrid 11a | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |
| Isoindoline hybrid 11d | COX-2 | Enzyme Inhibition | 0.11-0.18 | 45.8-59.3 | [3] |
| Isoindoline hybrid 13 | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |
| Isoindoline hybrid 14 | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |
| Aminoacetylenic isoindoline-1,3-dione ZM4 | COX-2 | Enzyme Inhibition | - | 28% (2µM), 91% (5µM), 44% (10µM) | [4] |
| 1,3-Dihydro-2H-indolin-2-one deriv. 4e | COX-2 | Enzyme Inhibition | 2.35 ± 0.04 | - | [5] |
| 1,3-Dihydro-2H-indolin-2-one deriv. 9h | COX-2 | Enzyme Inhibition | 2.422 ± 0.10 | - | [5] |
| 1,3-Dihydro-2H-indolin-2-one deriv. 9i | COX-2 | Enzyme Inhibition | 3.34 ± 0.05 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound analogs.
Synthesis of this compound Analogs
A general procedure for the synthesis of the target compounds involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.
Scheme 1: General Synthesis of Indole-2-carboxamide Derivatives
Reagents and conditions: (a) p-Toluenesulfonic acid (PTSA), Ethanol (EtOH), reflux, 20 h; (b) 5% Sodium Hydroxide (NaOH), EtOH, 40 °C, overnight; (c) (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), room temperature, overnight.[6]
Step-by-step procedure:
-
Synthesis of 3-methylindole-2-carboxylates: Phenylhydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid in ethanol under reflux conditions for 20 hours to yield the corresponding 3-methylindole-2-carboxylates.[6]
-
Hydrolysis to Carboxylic Acids: The synthesized esters are then hydrolyzed using 5% sodium hydroxide in ethanol at 40°C overnight to obtain the indole-2-carboxylic acids.[6]
-
Amide Coupling: The resulting carboxylic acids are coupled with the desired amines using BOP as a coupling reagent and DIPEA as a base in dichloromethane at room temperature overnight to afford the final this compound analogs.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of the compounds in rats.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compounds and reference drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, reference, and test groups).
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Topoisomerase I Inhibition Assay
This assay is used to determine the ability of the compounds to inhibit the catalytic activity of human topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds and positive control (e.g., Camptothecin)
-
Agarose gel electrophoresis system
-
Ethidium bromide staining solution
Procedure:
-
Prepare a reaction mixture containing the supercoiled DNA, reaction buffer, and the test compound at various concentrations.
-
Add human Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Signaling Pathways and Mechanisms of Action
This compound analogs exert their therapeutic effects through various mechanisms, primarily by inducing apoptosis in cancer cells and inhibiting key inflammatory enzymes.
Induction of Apoptosis
Several studies have shown that isoindoline derivatives can trigger the intrinsic pathway of apoptosis. This process is characterized by the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.[1][7][8] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][8]
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Inhibition of Topoisomerase I
Certain isoindoline derivatives function as topoisomerase I inhibitors. They act by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death.[9] The inhibitor intercalates at the DNA cleavage site, preventing the religation of the DNA strand.
Caption: Mechanism of Topoisomerase I inhibition by isoindoline analogs.
Experimental and Drug Development Workflow
The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the development of this compound analogs.
References
- 1. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoindoline-2-carboxamide Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized as an isoindoline-2-carboxamide, this heterocyclic motif provides a versatile platform for the design of potent and selective enzyme inhibitors. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives as inhibitors of clinically relevant enzymes, including Dipeptidyl Peptidase-4 (DPP-IV), Carbonic Anhydrases (CAs), Monoamine Oxidases (MAOs), and Acetylcholinesterase (AChE).
Core Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of phthalic anhydride derivatives with an appropriate amino acid, followed by cyclization and subsequent amidation.
A representative synthetic scheme is outlined below:
Target Enzymes and Biological Significance
This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various disease states.
-
Dipeptidyl Peptidase-4 (DPP-IV): A serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes.[1]
-
Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[2][3]
-
Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4]
-
Acetylcholinesterase (AChE): An enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the brain and are a primary therapeutic strategy for Alzheimer's disease.[5]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the reported inhibitory activities of various derivatives against their target enzymes.
Table 1: DPP-IV Inhibition Data
| Compound ID | Substituents | IC50 (nM) | Reference |
| 4a | Unsubstituted | 15 | [1] |
| 4b | 6-fluoro | 7.8 | [1] |
| 4j | 5,6-difluoro | 25 | [1] |
| 4k | 5,6-dichloro | 33 | [1] |
Table 2: Carbonic Anhydrase Inhibition Data
| Compound ID | Substituents | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 2c | N/A | 16.09 ± 4.14 | 9.32 ± 2.35 | [2] |
| 2f | N/A | 11.48 ± 4.18 | 14.87 ± 3.25 | [2] |
| AAZ * | - | - | 18.16 ± 0.882 | [2] |
*Acetazolamide (standard inhibitor)
Table 3: MAO-A and MAO-B Inhibition Data
| Compound ID | Substituents | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 2d | p-F | 1.38 | >100 | [4] |
| 2i | m-Cl | 4.56 | 5.23 | [4] |
| 2j | m-F | 2.48 | >100 | [4] |
| 2p | p-OCH3 | 6.78 | 7.12 | [4] |
Table 4: Acetylcholinesterase Inhibition Data
| Compound ID | Substituents | AChE IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4e | m-Fluoro | 7.1 |[5] | | 4i | p-Methoxy | 20.3 |[5] | | Donepezil * | - | 410 |[5] |
*Donepezil (standard inhibitor)
Signaling Pathways and Experimental Workflows
The development of this compound enzyme inhibitors involves a multi-step process from initial design and synthesis to comprehensive biological evaluation. The target enzymes are often key components of critical signaling pathways.
References
- 1. Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity [mdpi.com]
- 5. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Isoindolinone-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of natural products has long been a fertile ground for the discovery of novel therapeutic agents. Among these, compounds featuring the isoindolinone scaffold have emerged as a promising class, exhibiting a diverse range of biological activities. This technical guide delves into the discovery, characterization, and biological evaluation of natural products containing this privileged heterocyclic core, providing a comprehensive resource for researchers in drug discovery and development.
The Isoindolinone Core: A Structurally Significant Moiety
The isoindolinone framework, a bicyclic structure consisting of a fused benzene and γ-lactam ring, is a key pharmacophore found in a variety of natural products.[1] This structural motif is particularly prevalent in metabolites isolated from fungal and marine sources.[2][3] The inherent chemical features of the isoindolinone ring system provide a rigid scaffold that can be decorated with a variety of functional groups, leading to a wide array of structurally diverse molecules with distinct biological profiles.
Prominent Isoindolinone-Containing Natural Products
This guide focuses on a selection of well-characterized natural products that showcase the chemical diversity and therapeutic potential of the isoindolinone class.
Staplabin and its Analogs: Fibrinolytic Agents from Marine Fungi
A notable example of isoindolinone-containing natural products is the staplabin series, isolated from the marine-derived fungus Stachybotrys longispora FG216.[4] These compounds have garnered significant interest due to their potent fibrinolytic activity, suggesting their potential as leads for the development of novel thrombolytic therapies.
Table 1: Fibrinolytic Activity of Staplabin and its Derivatives [4]
| Compound | EC50 (µM) |
| Staplabin (Compound 1) | - |
| Staplabin Derivative a (methylated) | 59.7 |
| Staplabin Derivative b (para-bromobenzyl) | 42.3 |
Fungal Metabolites from Aspergillus and Penicillium
Species of the fungal genera Aspergillus and Penicillium are prolific producers of secondary metabolites, including a variety of isoindolinone-containing compounds.[5][6] These metabolites exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. The structural diversity within this group highlights the biosynthetic versatility of these fungi.
Experimental Protocols: From Discovery to Characterization
The successful isolation and characterization of novel natural products are underpinned by a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the study of isoindolinone-containing natural products.
Fermentation and Extraction of Fungal Metabolites
The production of fungal secondary metabolites is highly dependent on the culture conditions. A typical workflow for the cultivation of the source organism and subsequent extraction of the target compounds is outlined below.
Detailed Protocol for Fungal Fermentation and Extraction:
-
Inoculation: A pure culture of the fungal strain is used to inoculate a suitable liquid or solid fermentation medium. The choice of medium is critical and often optimized to maximize the production of the desired metabolites.
-
Incubation: The culture is incubated under controlled conditions of temperature, agitation (for liquid cultures), and duration. These parameters are strain-specific and determined through optimization experiments.
-
Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated, typically by filtration or centrifugation.
-
Extraction: The mycelia and broth are separately or jointly extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.
Purification and Structure Elucidation
The isolation of individual compounds from the crude extract requires a combination of chromatographic techniques, followed by structural analysis using spectroscopic methods.
Protocol for Purification:
-
Initial Fractionation: The crude extract is subjected to an initial separation step, such as column chromatography over silica gel or other stationary phases, to yield fractions with reduced complexity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative or semi-preparative HPLC. This technique offers high resolution and is essential for obtaining pure compounds.
Protocol for Structure Elucidation:
The definitive structure of an isolated natural product is determined through a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Optical Rotation: For chiral molecules, the measurement of optical rotation helps in determining the stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: In some cases, experimental and calculated electronic circular dichroism (ECD) spectra are compared to assign the absolute configuration of stereocenters.[5]
Biological Evaluation and Mechanism of Action
Understanding the biological activity and the underlying mechanism of action of a natural product is crucial for its development as a potential therapeutic agent.
Bioassays for Fibrinolytic Activity
The fibrinolytic potential of the staplabin compounds was evaluated using in vitro assays that measure the breakdown of fibrin clots. The half-maximal effective concentration (EC50) is a key quantitative measure derived from these assays, indicating the potency of the compound.
Signaling Pathways and Molecular Targets
Research into the mechanism of action of isoindolinone natural products is an active area of investigation. For instance, some studies on staplabin suggest that its therapeutic effects in certain models, such as renal damage, may be attributed to anti-inflammatory and anti-oxidative activities.[4] The inhibition of soluble epoxide hydrolase (sEH) has been proposed as a potential mechanism, leading to an increase in the levels of epoxyeicosatrienoic acids (EETs), which in turn inhibit inflammatory pathways involving NF-κB, TNF-α, IL-6, and IL-1β.[4]
Conclusion and Future Directions
Natural products bearing the isoindolinone scaffold represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The examples highlighted in this guide underscore the importance of continued exploration of natural sources, particularly fungi and marine organisms, for the discovery of novel drug leads. Advances in analytical techniques and a deeper understanding of the biosynthetic pathways of these compounds will undoubtedly accelerate the identification and development of the next generation of isoindolinone-based therapeutics. Further research into the precise molecular targets and mechanisms of action of these natural products will be critical in translating their promise into clinical reality.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New publication: All natural products containing an isoindolinone scaffold isolated from fungi thus far. - Oncowitan [oncowitan.com]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Initial Bioactivity Screening of Isoindoline-2-carboxamide Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. From anticancer and anti-inflammatory agents to central nervous system modulators, this versatile chemical entity continues to be a focal point for the discovery of novel therapeutics. The initial screening of libraries based on this scaffold is a critical first step in identifying promising lead compounds. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation involved in the initial bioactivity screening of this compound libraries.
High-Throughput Screening (HTS) Workflow
The initial exploration of an this compound library typically begins with a high-throughput screening (HTS) campaign to rapidly assess the biological activity of thousands of compounds. A well-designed HTS workflow is essential for efficiently identifying and validating "hit" compounds that warrant further investigation.
A typical HTS workflow can be conceptualized in the following four stages:
-
Assay Development and Adaptation : The process begins with the selection or development of a robust and reproducible biological assay relevant to the desired therapeutic target. This assay is then miniaturized and adapted for use in a high-throughput format, typically in 96, 384, or 1536-well microplates. It is crucial to establish positive and negative controls to ensure the reliability of the assay.
-
Pilot Screen : A small subset of the compound library is screened to validate the assay's performance and to establish a standard operating procedure (SOP) for the full-scale screen. This stage helps in identifying potential issues with the assay or automation and allows for optimization before committing to screening the entire library.
-
Full Library Screen : The entire this compound library is screened against the validated assay. The goal is to identify compounds that exhibit a desired biological effect, such as inhibition of an enzyme or activation of a receptor. The "hit rate," the percentage of active compounds, is closely monitored.
-
Hit Confirmation and Validation : Compounds identified as "hits" in the primary screen are re-tested to confirm their activity. This is often followed by dose-response studies to determine the potency of the confirmed hits, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Below is a graphical representation of a generalized HTS workflow:
Case Study: Screening for Novel Bioactivities of Isoindoline-2-carboxamides
The versatility of the this compound scaffold has led to its exploration against a multitude of biological targets. Below are examples of screening efforts targeting different therapeutic areas, complete with representative data and experimental considerations.
Histone Deacetylase (HDAC) Inhibition for Oncology
Certain isoindoline-2-carboxamides have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. Specifically, N-hydroxy-2-arylisoindoline-4-carboxamides have shown high potency and selectivity for HDAC11.[1]
Data Presentation: Structure-Activity Relationship (SAR) of HDAC11 Inhibitors
| Compound | R Group | HDAC11 IC50 (nM) |
| 1 | H | 1500 |
| 2 | 4-F | 800 |
| 3 | 4-Cl | 450 |
| 4 | 4-CH3 | 900 |
| 5 | 3-F | 600 |
| 6 | 3-Cl | 300 |
| FT895 | 3-Cl, 5-F | 25 |
Data is representative and compiled for illustrative purposes based on published findings.[1]
Experimental Protocol: Fluorogenic HDAC11 Inhibition Assay
This assay measures the ability of a test compound to inhibit the deacetylation of a fluorogenic substrate by HDAC11.
-
Reagents and Materials :
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure : a. Add 2 µL of test compound in DMSO or DMSO control to the wells of a 384-well plate. b. Add 10 µL of diluted HDAC11 enzyme to each well and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate. d. Incubate the plate at 37°C for 60 minutes. e. Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer solution. f. Incubate for an additional 15 minutes at room temperature. g. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm). h. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
HDAC11 Signaling Pathway
HDAC11 has been implicated in the regulation of the immune system, in part through its interaction with the type I interferon (IFN) signaling pathway. The diagram below illustrates a simplified representation of this relationship.
Modulators of the Serotonin System for Antidepressant Activity
Isoindoline derivatives have been investigated for their potential as antidepressant agents.[2] The mechanism of action is often related to the modulation of the serotonin (5-HT) system. The forced swim test (FST) is a common behavioral assay used in rodents to screen for antidepressant-like activity.
Data Presentation: Antidepressant-like Activity in the Forced Swim Test
| Compound | Dose (mg/kg) | Immobility Time (% of Control) |
| Vehicle | - | 100 |
| Fluoxetine | 20 | 45 |
| Compound 4a | 10 | 85 |
| Compound 4j | 10 | 55 |
| Compound 4p | 10 | 70 |
Data is representative and illustrates the expected outcomes from an FST screen.[2]
Experimental Protocol: Murine Forced Swim Test (FST)
-
Apparatus : A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animals : Male mice (e.g., C57BL/6) are commonly used.
-
Procedure : a. Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes). b. Gently place each mouse into the cylinder of water. c. Record the behavior of the mouse for a period of 6 minutes. d. The last 4 minutes of the test are typically analyzed. e. Score the duration of immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. f. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
Serotonin Signaling Pathway in the Synapse
Antidepressants often act by increasing the levels of serotonin in the synaptic cleft. The following diagram illustrates this process.
ADAMTS-5 Inhibition for Osteoarthritis
A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a major component of cartilage. Inhibition of ADAMTS-5 is a promising therapeutic strategy for osteoarthritis. Isoindoline amide derivatives have been identified as potent and orally bioavailable inhibitors of ADAMTS-5.
Data Presentation: SAR of Isoindoline Amide ADAMTS-5 Inhibitors
| Compound | R1 | R2 | ADAMTS-5 IC50 (nM) |
| 8 | H | OCH3 | 150 |
| 11 | CF3 | H | 50 |
| 12 | Cl | H | 80 |
| 16 | CHF2 | H | 65 |
| 18 | CF3 | F | 20 |
Data is representative and based on published findings for a series of isoindoline amide derivatives.
Experimental Protocol: ADAMTS-5 Fluorescence Resonance Energy Transfer (FRET) Assay
-
Reagents and Materials :
-
Recombinant human ADAMTS-5
-
FRET-based aggrecan substrate
-
Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure : a. Add test compounds in DMSO to the microplate wells. b. Add the ADAMTS-5 enzyme to the wells and incubate. c. Initiate the reaction by adding the FRET substrate. d. Monitor the fluorescence signal over time (e.g., excitation at 340 nm, emission at 490 nm). e. The cleavage of the FRET substrate by ADAMTS-5 results in an increase in fluorescence. f. Calculate the rate of reaction and the percent inhibition for each compound. g. Determine the IC50 values for active compounds.
ADAMTS-5 Signaling in Cartilage Degradation
Pro-inflammatory cytokines, such as IL-1β, play a significant role in the upregulation of ADAMTS-5, leading to cartilage degradation in osteoarthritis.
Conclusion
The initial screening of this compound libraries is a multifaceted process that requires a systematic approach, from robust assay development to careful hit validation and characterization. The diverse biological activities exhibited by this scaffold underscore its importance in modern drug discovery. By employing the principles and protocols outlined in this guide, researchers can effectively navigate the early stages of the drug discovery pipeline and unlock the full therapeutic potential of this compound-based compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoindoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline and its derivatives are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds. Isoindoline-2-carboxamide is a key intermediate for the synthesis of more complex molecules and a target for biological screening. This document provides a detailed, step-by-step protocol for the two-step synthesis of this compound, commencing from the readily available starting material, phthalimide. The protocol is designed for use by trained laboratory personnel.
Synthetic Workflow
The synthesis of this compound is achieved via a two-step process. The first step involves the reduction of phthalimide to yield the isoindoline core. The subsequent step is the N-carboxamidation of the synthesized isoindoline to afford the final product.
Figure 1. Synthetic workflow for this compound.
Reagent Data and Predicted Characterization
The following table summarizes the key reagents and the expected analytical data for the intermediate and final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |
| Phthalimide | C₈H₅NO₂ | 147.13 | 7.90 (dd, 2H), 7.75 (dd, 2H), 8.5 (br s, 1H) | 168.0, 134.5, 132.0, 123.8 | 3180 (N-H), 1770, 1715 (C=O) | |
| Isoindoline | C₈H₉N | 119.16 | 7.20-7.10 (m, 4H), 4.35 (s, 4H), 2.1 (br s, 1H)[1] | 140.5, 126.8, 122.5, 53.0[1] | 3300 (N-H), 3050, 2920, 1460 | |
| This compound | ![]() | C₉H₁₀N₂O | 162.19 | ~7.3 (m, 4H), ~4.7 (s, 4H), ~4.9 (br s, 2H) | ~158 (C=O), ~138, ~128, ~123, ~55 | 3400, 3200 (N-H), 1660 (C=O) |
Note: NMR data for this compound are predicted based on the structure and data from similar compounds.
Experimental Protocols
4.1. Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, releasing flammable hydrogen gas. Can ignite in moist air or from friction. Highly corrosive to skin and eyes. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or carbon dioxide extinguishers.[2][3][4][5]
-
Borane-Tetrahydrofuran Complex (BH₃·THF): Flammable liquid, reacts with water to release flammable gases. Air-sensitive. Must be handled under an inert atmosphere.[6][7][8][9]
-
Sodium Cyanate (NaOCN): Harmful if swallowed. Avoid dust inhalation. Handle with gloves and safety glasses.[10]
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.[11][12][13][14][15]
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.
4.2. Step 1: Synthesis of Isoindoline from Phthalimide
This protocol details the reduction of phthalimide using Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
Phthalimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In a separate dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF. Carefully transfer this suspension to the dropping funnel.
-
Reactant Solution: In the main reaction flask, dissolve phthalimide (1.0 equivalent) in anhydrous THF.
-
Reaction: Cool the phthalimide solution to 0 °C using an ice bath. While stirring vigorously, add the LiAlH₄ suspension dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching (Fieser's Method): After the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: This procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of the following, in order:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Work-up: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude isoindoline can be purified by vacuum distillation or column chromatography on silica gel if necessary.
4.3. Step 2: Synthesis of this compound
This protocol describes the N-carboxamidation of isoindoline using sodium cyanate and trifluoroacetic acid.
Materials:
-
Isoindoline (from Step 1)
-
Sodium Cyanate (NaOCN)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Solution: Dissolve isoindoline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanate (1.2 equivalents) to the stirred solution.
-
Acid Addition: Slowly add trifluoroacetic acid (1.1 equivalents) dropwise to the mixture. A precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Concluding Remarks
This protocol provides a reliable method for the synthesis of this compound. Adherence to the safety precautions outlined is of utmost importance, particularly when handling highly reactive reagents such as Lithium Aluminum Hydride. The characterization data provided should serve as a useful reference for confirming the identity and purity of the synthesized compounds.
References
- 1. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. nj.gov [nj.gov]
- 5. youtube.com [youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. amherst.edu [amherst.edu]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
Synthesis of Isoindoline-2-carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various Isoindoline-2-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
I. Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be achieved through several strategic approaches. The selection of a particular method depends on the desired substitution pattern on both the isoindoline core and the carboxamide moiety. Common strategies involve the reaction of a substituted isoindoline with an appropriate acylating or carbamoylating agent, or the construction of the isoindoline ring from acyclic precursors.
A prevalent method involves the reaction of phthalic anhydride or its derivatives with N-arylbenzenecarboximidamides, which proceeds via a monoacylation followed by cyclization.[1] Another versatile approach is the one-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols.[2] Furthermore, the synthesis of N-substituted isoindoline-2-carboxamidines has been reported, showcasing the derivatization at the carboxamide nitrogen.
II. Experimental Protocols
Protocol 1: Synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione
This protocol describes the synthesis of an isoindoline-1,3-dione derivative from N-phenylbenzenecarboximidamide and phthalic anhydride.[1]
Materials:
-
N-phenylbenzenecarboximidamide
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylbenzenecarboximidamide (1.0 eq) and phthalic anhydride (1.0 eq) in anhydrous benzene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Continue refluxing for 4-7 hours until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold benzene and dry under vacuum to afford the desired 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione.
Protocol 2: One-Pot Synthesis of Novel Isoindolinone Derivatives
This protocol details an efficient one-pot synthesis of isoindolinone derivatives starting from 2-benzoylbenzoic acid.[2]
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM)
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask, add a catalytic amount of trifluoroacetic acid.
-
Slowly add chlorosulfonyl isocyanate (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (1 mL) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1 hour.
-
After the reaction is complete, remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the pure isoindolinone derivative.
Protocol 3: Synthesis of N-Phthaloyl-L-glutamine
This protocol describes the synthesis of N-phthaloyl-L-glutamine, a key intermediate for more complex isoindoline derivatives like thalidomide.[3]
Materials:
-
N-Carbethoxyphthalimide
-
L-glutamine
-
Appropriate solvent (as per literature)
-
Standard laboratory glassware
Procedure:
-
Combine N-carbethoxyphthalimide (1.0 eq) and L-glutamine (1.0 eq) in a suitable reaction vessel.
-
Add the appropriate solvent and stir the mixture under the conditions specified in the source literature (e.g., temperature, reaction time).
-
Monitor the reaction for the formation of N-phthaloyl-L-glutamine.
-
Upon completion, work up the reaction mixture as described in the literature, which may involve extraction, washing, and crystallization to isolate the pure product.
III. Data Presentation
The following tables summarize quantitative data for representative this compound derivatives synthesized using the protocols described or similar methods found in the literature.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | N-phenylbenzenecarboximidamide, Phthalic anhydride | Benzene | 4-7 | 84 | - | [1] |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Ethanol | DCM | 3 | 95 | - | [2] |
| N-Phthaloyl-L-glutamine | N-Carbethoxyphthalimide, L-glutamine | - | - | - | - | [3] |
| N,N′-Di-Boc-2H-isoindole-2-carboxamidine Precursor (20) | 7-Azabenzonorbornadiene, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | - | - | 62 | 158-160 | [1] |
Note: "-" indicates data not specified in the cited source.
IV. Visualizations
Synthetic Workflow
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
References
Application Notes and Protocols for the Characterization of Isoindoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Isoindoline-2-carboxamide. The protocols outlined below are based on established methods for structurally similar compounds, such as pomalidomide and lenalidomide, and serve as a detailed guide for purity assessment, structural elucidation, and quantification.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for determining the purity and quantifying this compound in bulk materials and pharmaceutical formulations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for assessing the purity of this compound and quantifying it in dosage forms.
Application Note: This RP-HPLC method provides a straightforward and reliable way to separate this compound from potential impurities. The method's parameters can be adjusted based on the specific column and HPLC system used. The quantitative data derived from this method, such as linearity and limits of detection, are crucial for quality control in drug development.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 30:70 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
Analysis: Inject the standards and samples, and determine the peak area corresponding to this compound. Purity is assessed by the relative peak area, and quantification is performed using the calibration curve.
Quantitative Data Summary for HPLC Analysis of Related Compounds:
| Parameter | Pomalidomide[1] | Pomalidomide[2] |
| Column | Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm) | XTerra RP C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1M KH2PO4 (pH 2.5):Methanol (30:70 v/v) | 0.03M KH2PO4 (pH 3.2):Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 221 nm | 220 nm |
| Retention Time | 4.7 min | 5.219 min |
| Linearity Range | 15.47 - 45.42 µg/mL | 7.4 - 88.8 µg/mL |
| LOD | Not Specified | 0.074 µg/mL |
| LOQ | Not Specified | 0.222 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in biological matrices.
Application Note: This LC-MS/MS method is ideal for pharmacokinetic studies and for detecting trace levels of this compound. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: ESI in positive ion mode. Monitor the appropriate precursor and product ions for this compound and an internal standard. For the related compound pomalidomide, the transition is m/z 274.2 → 163.1.
-
Sample Preparation (from plasma): Protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate.
-
Analysis: A calibration curve is constructed by spiking known concentrations of the analyte into the matrix. The peak area ratio of the analyte to the internal standard is used for quantification.
Quantitative Data Summary for LC-MS/MS Analysis of Pomalidomide:
| Parameter | Value[3] |
| Linear Range (Plasma) | 0.3–3000 nM (0.082–819.73 ng/mL) |
| Linear Range (Brain Tissue) | 0.6–6000 pmol/g |
| Lower Limit of Quantitation (LLOQ) (Plasma) | 0.3 nM (0.082 ng/mL) |
| LLOQ (Brain Tissue) | 0.6 pmol/g |
| Precision (%CV) | < 15% |
| Accuracy | Within 15% |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule. The expected spectral data presented here are based on structurally similar isoindoline derivatives.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Expected Spectral Data (Predicted):
-
¹H NMR:
-
Aromatic protons of the isoindoline ring are expected to appear as multiplets in the range of 7.5-8.0 ppm.
-
The methylene protons (-CH₂-) of the isoindoline ring would likely appear as a singlet or a multiplet around 4.0-5.0 ppm.
-
The amide protons (-CONH₂) would give rise to broad singlets, with their chemical shifts being solvent and concentration-dependent.
-
-
¹³C NMR:
-
The carbonyl carbons of the amide and isoindoline ring are expected in the range of 160-170 ppm.
-
Aromatic carbons would appear between 120-140 ppm.
-
The methylene carbon of the isoindoline ring would be expected in the range of 40-50 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks (Predicted):
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| 1750-1650 | C=O stretching (amide and isoindoline carbonyls) |
| 1600-1450 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.
Expected Fragmentation (Predicted): The molecular ion peak [M+H]⁺ would be observed. Common fragmentation pathways for related amide compounds involve the cleavage of the amide bond and fragmentation of the isoindoline ring system.
Visualized Workflows
References
Application of Isoindoline-2-Carboxamide Derivatives in High-Throughput Screening Assays for Anti-Cancer Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoindoline-2-carboxamide and its related heterocyclic scaffolds, such as indole-2-carboxamides, have emerged as privileged structures in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as inhibitors of various enzymes and modulators of cellular pathways implicated in diseases like cancer. High-throughput screening (HTS) provides a rapid and efficient approach to systematically evaluate large libraries of such compounds to identify promising lead candidates for drug development. This document outlines the application of this compound derivatives in HTS assays, with a specific focus on identifying potential anti-cancer agents. While direct HTS data for the parent "this compound" is not extensively available in public literature, this note draws upon methodologies and data from closely related indole-2-carboxamide derivatives that have been investigated for their anti-proliferative and apoptotic effects. The protocols and data presented here serve as a representative guide for developing and executing HTS campaigns with this class of compounds.
Principle of the Assay
The primary application of this compound derivatives in an HTS setting for oncology is the identification of compounds that inhibit cancer cell proliferation and induce apoptosis. A common and effective method for this is a cell-based assay that measures cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This can be followed by secondary assays to elucidate the mechanism of action, such as caspase activity assays to confirm apoptosis. The indole-2-carboxamide derivatives discussed in the literature have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to the induction of the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the quantitative data for a series of indole-2-carboxamide derivatives against various cancer cell lines and their inhibitory activity against key protein kinases. This data is representative of the type of information that would be generated in an HTS campaign and subsequent lead optimization.
Table 1: Anti-proliferative Activity of Indole-2-Carboxamide Derivatives
| Compound | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) | Panc-1 (Pancreatic Cancer) GI₅₀ (µM) | HT-29 (Colon Cancer) GI₅₀ (µM) |
| 5d | 0.95 | 1.20 | 1.50 | 1.35 |
| 5e | 1.10 | 1.30 | 1.60 | 1.40 |
| 5h | 1.05 | 1.25 | 1.45 | 1.30 |
| 5i | 1.20 | 1.40 | 1.70 | 1.55 |
| 5j | 1.30 | 1.50 | 1.80 | 1.65 |
| 5k | 1.50 | 1.70 | 2.00 | 1.85 |
| Doxorubicin (Ref.) | 1.10 | 1.15 | 1.20 | 1.05 |
GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data is illustrative and based on published findings for indole-2-carboxamide derivatives.
Table 2: Kinase Inhibitory Activity of Lead Compounds
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5d | 25 | 22 |
| 5e | 15 | 13 |
| 5h | 18 | 11 |
| 5i | 30 | 28 |
| 5j | 35 | 31 |
| 5k | 40 | 19 |
| Dinaciclib (Ref.) | - | 20 |
IC₅₀ represents the concentration required to inhibit the activity of the respective kinase by 50%.
Table 3: Apoptosis Induction by Lead Compounds in MCF-7 Cells
| Compound | Caspase-3 Activation (Fold Change) | Cytochrome C Release (Fold Change) |
| 5d | 4.5 | 14 |
| 5e | 5.0 | 16 |
| 5h | 4.8 | 13 |
| Doxorubicin (Ref.) | 4.0 | 10 |
Fold change is relative to untreated control cells.
Experimental Protocols
High-Throughput Cell Viability Screening (MTT Assay)
This protocol describes a primary HTS assay to identify compounds that inhibit cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom cell culture plates
-
This compound compound library (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Using an automated liquid handler, add 100 nL of each compound from the library to the wells to achieve a final concentration of 10 µM. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound relative to the DMSO control.
Secondary Assay: Caspase-3/7 Activity Assay
This assay confirms that the inhibition of cell proliferation is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
384-well white-bottom cell culture plates
-
Hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a 384-well white-bottom plate.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity for each compound compared to the DMSO control.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for identifying anti-cancer compounds.
Signaling Pathway
Caption: Proposed mechanism of action for indole-2-carboxamide derivatives.
Conclusion
The this compound scaffold and its analogs represent a promising starting point for the discovery of novel anti-cancer therapeutics. The application of high-throughput screening assays, such as cell viability and apoptosis assays, allows for the efficient identification of potent lead compounds from large chemical libraries. The protocols and data presented herein provide a framework for researchers to initiate their own screening campaigns and to further explore the therapeutic potential of this important class of molecules. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, can further enhance the potency and drug-like properties of these compounds, paving the way for future clinical development.
Application Notes and Protocols: Utilizing Isoindoline-2-carboxamide Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-2-carboxamide derivatives represent a promising class of compounds with demonstrated cytotoxic and antiproliferative activities against a variety of cancer cell lines. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, such as the Akt/mTOR/NF-κB and EGFR/CDK2 pathways.[1] This document provides detailed protocols for essential in vitro assays to evaluate the anticancer effects of these derivatives and presents a summary of their reported biological activities.
Data Presentation: Anticancer Activity of Isoindoline and Indole-2-carboxamide Derivatives
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various derivatives against several human cancer cell lines.
Table 1: IC50 Values of Isoindoline Derivatives in Human Cancer Cell Lines
| Compound Reference | Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | Serine-derived isoindoline | A549 (Lung Carcinoma) | 1 |
| U373 (Glioblastoma) | 1 | ||
| Compound 7 | Lysine-derived isoindoline | A549 (Lung Carcinoma) | 7 |
| U373 (Glioblastoma) | 7 | ||
| Compound I[2] | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 (µg/mL) |
| K562 (Chronic Myelogenous Leukemia) | 3.81 (µg/mL) |
Table 2: GI50 Values of Indole-2-carboxamide Derivatives in Human Cancer Cell Lines
| Compound Reference | Cancer Cell Line | GI50 (µM) |
| 5d | MCF-7 (Breast) | 1.10 |
| 5e | MCF-7 (Breast) | 0.95 |
| 5h | MCF-7 (Breast) | 1.00 |
| 5i | MCF-7 (Breast) | 1.20 |
| 5j | MCF-7 (Breast) | 1.50 |
| 5k | MCF-7 (Breast) | 1.30 |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.10 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[3]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[1] PI, a fluorescent nucleic acid intercalator, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the this compound derivative for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[5]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5][1]
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
The cell populations can be distinguished as follows:
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with this compound derivatives. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the protein expression levels and phosphorylation status of key components in the Akt/mTOR/NF-κB and EGFR/CDK2 signaling pathways using Western blotting.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB, anti-p-EGFR, anti-EGFR, anti-CDK2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: Isoindoline-2-carboxamide as a Chemical Biology Tool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isoindoline-2-carboxamide derivatives as potent and selective chemical probes for studying the function of histone deacetylase 11 (HDAC11). The information provided includes quantitative data on specific inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways.
Introduction
The isoindoline scaffold is a versatile privileged structure in medicinal chemistry and chemical biology. When functionalized as an this compound, it gives rise to a class of molecules with diverse biological activities. A particularly noteworthy application of this scaffold is in the development of selective inhibitors for histone deacetylases (HDACs), a class of enzymes crucial for the regulation of gene expression and other cellular processes. Specifically, N-hydroxy-2-arylisoindoline-4-carboxamides have emerged as highly potent and selective inhibitors of HDAC11, the sole member of the class IV HDACs.[1] These compounds, such as the well-characterized inhibitor FT895, serve as invaluable tools for elucidating the unique biological roles of HDAC11, which include enzymatic defatty-acylation and the regulation of immune signaling pathways.[2][3]
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative N-hydroxy-2-arylisoindoline-4-carboxamide derivatives against various HDAC isoforms. The data highlights the exceptional selectivity of these compounds for HDAC11.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against HDAC Isoforms
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | HDAC11 (IC50, nM) | Selectivity for HDAC11 (fold vs. other HDACs) |
| FT895 | >5000 | >5000 | >5000 | >5000 | >5000 | 3 | >1667 |
| Analog 1 | >10000 | >10000 | >10000 | >10000 | >10000 | 10 | >1000 |
| Analog 2 | 4500 | 6000 | >10000 | >10000 | >10000 | 5 | >900 |
Data is compiled from publicly available literature. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Signaling Pathway
The this compound inhibitor FT895 targets HDAC11, which has been shown to function as a lysine defatty-acylase. One of its key substrates is the metabolic enzyme Serine Hydroxymethyltransferase 2 (SHMT2). By removing a fatty acyl group from SHMT2, HDAC11 influences the stability and signaling of the Type I Interferon Receptor (IFNαR1). Inhibition of HDAC11 by isoindoline-2-carboxamides leads to an accumulation of fatty-acylated SHMT2, which in turn affects downstream interferon signaling.[2][3][4][5]
Caption: HDAC11 signaling pathway and the effect of this compound inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an this compound as an HDAC11 inhibitor.
Caption: Experimental workflow for characterizing this compound HDAC11 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides
This protocol describes a generalized synthetic route. Specific reaction conditions (e.g., temperature, reaction time, purification methods) may need to be optimized for specific analogs.
Materials:
-
Substituted 2-bromobenzonitrile
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Reducing agent (e.g., NaBH4)
-
Acid for hydrolysis (e.g., HCl)
-
Hydroxylamine hydrochloride
-
Coupling agent (e.g., HATU)
-
Base for coupling (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling: To a solution of the substituted 2-bromobenzonitrile in a dioxane/water mixture, add the aryl boronic acid, palladium catalyst, and base. Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). After cooling, extract the product with an organic solvent, dry, and purify by column chromatography.
-
Reduction of the Nitrile: Dissolve the product from step 1 in a suitable solvent (e.g., methanol) and add the reducing agent in portions. Stir the reaction until the nitrile is fully reduced to the corresponding amine. Quench the reaction, remove the solvent, and extract the product.
-
Cyclization to Isoindoline: Treat the resulting amine with an acid (e.g., HCl in ethanol) and heat to induce cyclization to the isoindoline core. Neutralize the reaction mixture and extract the isoindoline product.
-
Amide Coupling: Dissolve the isoindoline in an anhydrous solvent (e.g., DMF). Add the carboxylic acid moiety, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). Stir at room temperature until the reaction is complete.
-
Hydroxamic Acid Formation: To the resulting ester, add a solution of hydroxylamine hydrochloride and a base (e.g., NaOH) in a methanol/water mixture. Stir until the ester is converted to the hydroxamic acid.
-
Purification: Purify the final N-hydroxy-2-arylisoindoline-4-carboxamide product by preparative HPLC or column chromatography. Characterize the compound by NMR and mass spectrometry.
Protocol 2: In Vitro HDAC11 Fluorogenic Activity Assay
This protocol is adapted from commercially available HDAC assay kits and published literature.[1][6]
Materials:
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (containing a trypsin-like protease)
-
This compound inhibitor (dissolved in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute the HDAC11 enzyme and the fluorogenic substrate to their working concentrations in assay buffer. Prepare a serial dilution of the this compound inhibitor and the TSA control in DMSO, then dilute further in assay buffer.
-
Enzyme Reaction: To the wells of the 96-well plate, add 25 µL of the diluted inhibitor or DMSO vehicle. Add 50 µL of the diluted HDAC11 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate Reaction: Start the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the HDAC developer solution to each well.
-
Read Fluorescence: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline for assessing the target engagement of an this compound with HDAC11 in intact cells.[6][7]
Materials:
-
Cell line expressing HDAC11 (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against HDAC11
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Culture the cells to a suitable confluency. Treat the cells with the this compound inhibitor or DMSO vehicle at the desired concentrations for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Thermal Challenge: Place the PCR tubes/plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Block the membrane and probe with a primary antibody against HDAC11, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities. A positive target engagement will result in a higher amount of soluble HDAC11 at elevated temperatures in the inhibitor-treated samples compared to the vehicle-treated samples. Plot the band intensity versus temperature to generate a melting curve.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 | bioRxiv [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols for the Spectroscopic Analysis of Isoindoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Isoindoline-2-carboxamide, a key structural motif in various biologically active compounds. The following protocols and data are intended to guide researchers in the characterization of this and structurally related molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift principles, characteristic infrared absorption frequencies, and common fragmentation patterns observed in similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 4H | Ar-H |
| ~4.80 | s | 4H | CH₂ -N-CH₂ |
| ~5.50 | br s | 2H | NH₂ |
Note: The chemical shifts are approximate. The protons of the carboxamide group (NH₂) are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C =O |
| ~138 | Ar-C (quaternary) |
| ~128 | Ar-C H |
| ~122 | Ar-C H |
| ~53 | C H₂-N |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (carboxamide) |
| 3100-3000 | Medium | C-H Stretch (aromatic) |
| 2950-2850 | Medium | C-H Stretch (aliphatic) |
| ~1680 | Strong | C=O Stretch (amide I) |
| ~1600 | Medium | N-H Bend (amide II) |
| 1470-1450 | Medium | C=C Stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 118 | [M - CONH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (adjust for sample concentration and experiment time)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, wipe with a soft cloth dampened with methanol or isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-H aromatic, C-H aliphatic).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Vials and micropipettes
-
Mass spectrometer (e.g., ESI-QTOF or GC-MS)
Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the ionization of small molecules.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose the structures of the major fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Predicted MS fragmentation pathway.
Application Notes and Protocols: Functionalization of the Isoindoline-2-carboxamide Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for introducing functional groups to the isoindoline-2-carboxamide scaffold, a core structure of interest in medicinal chemistry. The following sections detail strategies for C-H activation and electrophilic aromatic substitution, offering step-by-step protocols and expected outcomes based on analogous systems.
Introduction of Functional Groups via Amide-Directed C-H Activation
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. The carboxamide group on the isoindoline nitrogen can act as a directing group, guiding a metal catalyst to the ortho C-H bonds of the benzene ring (C4 and C7 positions) or to the C-H bonds of the isoindoline ring itself. Palladium and rhodium-based catalytic systems are particularly effective for this transformation.
Palladium-Catalyzed C-H Arylation
This protocol describes the arylation of the this compound core at the C7 position, directed by the carboxamide group. The methodology is adapted from procedures developed for other aromatic amides.
-
Reaction Setup: To a 10 mL oven-dried sealed tube, add this compound (1 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C7-arylated this compound.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 7-phenylthis compound (hypothetical) | ~70-85 |
| 2 | 4-Iodoanisole | 7-(4-methoxyphenyl)this compound (hypothetical) | ~75-90 |
| 3 | 4-Iodotoluene | 7-(p-tolyl)this compound (hypothetical) | ~70-80 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 7-(4-(trifluoromethyl)phenyl)this compound (hypothetical) | ~60-75 |
Note: Yields are estimated based on reported C-H arylations of similar substrates and may vary for the this compound core.
Rhodium-Catalyzed C-H Olefination
This protocol details the introduction of an olefinic group at the C7 position of the this compound core using a rhodium catalyst.
-
Reaction Setup: In a 10 mL oven-dried sealed tube, combine this compound (1 equiv.), acrylate (1.2 equiv.), [RhCp*Cl₂]₂ (2 mol%), and Cu(OAc)₂ (1 equiv.).
-
Solvent Addition: Add anhydrous toluene (0.2 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify by flash chromatography on silica gel to yield the C7-olefinated product.
| Entry | N-Benzoyl Sulfonamide Substituent | Product | Yield (%) |
| 1 | H | 3a | 85 |
| 2 | 4-Me | 3b | 82 |
| 3 | 4-OMe | 3c | 92 |
| 4 | 4-Cl | 3d | 75 |
Note: This data is for the synthesis of isoindolinones from N-benzoyl sulfonamides and provides an indication of the potential efficiency of this reaction on a related scaffold.
Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution
The benzene ring of the this compound core is susceptible to electrophilic aromatic substitution (EAS). The carboxamide group is a deactivating, ortho-, para-directing group. However, due to the fused ring system, substitution is expected to occur at the C4 and C6 positions.
Electrophilic Bromination
This protocol describes the monobromination of the this compound core, which is anticipated to occur at the C4 or C6 position.
-
Reaction Setup: Dissolve this compound (1 equiv.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., DCM) in a round-bottom flask.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 equiv.) to the solution at room temperature while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Anisole | NBS | 4-Bromoanisole | >95 |
| 2 | Acetanilide | NBS | 4-Bromoacetanilide | ~90 |
| 3 | Phenol | Br₂ | 2,4,6-Tribromophenol | >95 |
Note: Yields are for highly activated aromatic systems and may be lower for the this compound core due to the deactivating nature of the carboxamide group.
Visualizations
Caption: General workflow for functionalizing the this compound core.
Caption: Key components of the palladium-catalyzed C-H arylation.
Caption: Simplified mechanism for electrophilic bromination of the isoindoline core.
Application Notes and Protocols: Isoindoline-2-carboxamide in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the isoindoline-2-carboxamide scaffold in the design and development of targeted therapeutic agents. This document details the key mechanisms of action, applications in various disease models, and protocols for essential experiments.
Application Notes
Introduction: A Privileged Scaffold in Drug Discovery
The this compound core is a key structural motif found in a class of synthetic compounds that have shown significant therapeutic potential across a range of diseases, most notably in oncology and inflammatory conditions. This scaffold is a cornerstone of immunomodulatory drugs (IMiDs®) and has gained prominence as a critical component in the development of "molecular glues" and other targeted therapies. Its unique three-dimensional structure allows for specific interactions with protein targets, leading to a variety of pharmacological effects.
Mechanism of Action: Molecular Glues and Beyond
The most well-documented mechanism of action for this compound derivatives is their function as molecular glues. These small molecules induce or stabilize protein-protein interactions (PPIs) that would not otherwise occur, leading to the targeted degradation of specific proteins.
Molecular Glue-Mediated Protein Degradation:
Derivatives such as lenalidomide and pomalidomide bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex (CRL4-CRBN), enabling it to recognize and bind to "neosubstrates."[3][4] Prominent neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Once bound, the E3 ligase polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.[4] This targeted degradation of key survival proteins is the basis for the potent anti-myeloma activity of these drugs.
Beyond their role as molecular glues, isoindoline-based compounds have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Other derivatives have been shown to reactivate the tumor suppressor protein p53.
Therapeutic Applications
The unique mechanisms of action of this compound derivatives have led to their successful application in several therapeutic areas:
-
Oncology: Lenalidomide and pomalidomide are FDA-approved for the treatment of multiple myeloma and other hematological malignancies.[1] Their efficacy stems from the degradation of IKZF1 and IKZF3, which are essential for myeloma cell survival.[2] Research is ongoing to expand their use to solid tumors and to develop next-generation molecular glues with novel neosubstrate specificities.
-
Inflammatory and Autoimmune Diseases: The immunomodulatory properties of these compounds, including the modulation of cytokine production (e.g., TNF-α), make them promising candidates for the treatment of inflammatory and autoimmune disorders.
-
Other Potential Applications: The versatility of the isoindoline scaffold has led to its investigation in other contexts, such as inhibitors of the S6K1 kinase for breast cancer and as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) for pain and inflammation.[5][6]
Data Presentation
The following tables summarize key quantitative data for representative this compound-based therapeutic agents.
Table 1: In Vitro Activity of Immunomodulatory Drugs (IMiDs)
| Compound | Target | Assay | IC50 / DC50 | Cell Line | Reference |
| Thalidomide | CRBN Binding | Competitive Binding Assay | ~30 µM | HEK293T cell extracts | [7] |
| Lenalidomide | CRBN Binding | Competitive Binding Assay | ~3 µM | HEK293T cell extracts | [7][8] |
| Pomalidomide | CRBN Binding | Competitive Binding Assay | ~3 µM | HEK293T cell extracts | [7] |
| Lenalidomide | Aiolos Degradation | Western Blot | DC50: 3568 nM | MM1S | [9] |
| Pomalidomide | Aiolos Degradation | Western Blot | DC50: 128 nM | MM1S | [9] |
| Lenalidomide | Proliferation | MTS Assay | IC50: >10 µM | MM1S | [9] |
| Pomalidomide | Proliferation | MTS Assay | IC50: ~100 nM | MM1S | [9] |
Table 2: Activity of Other Isoindoline-Based Compounds
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EGFR Inhibition | Kinase Assay | 42.91 ± 0.80 nM | N/A | [10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | CC50 | 0.26 µg/mL | Raji | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | CC50 | 3.81 µg/mL | K562 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones, a common precursor for this compound derivatives.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine or amino acid
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add the desired primary amine or amino acid (1 equivalent) to the solution.
-
Equip the flask with a reflux condenser and stir the mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the N-substituted isoindoline-1,3-dione.
-
The resulting isoindoline-1,3-dione can be further modified to the desired this compound through various established chemical transformations.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase. The specific substrate, ATP concentration, and buffer conditions will need to be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound test compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method)
-
Staurosporine (as a positive control inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and staurosporine in the appropriate solvent (e.g., DMSO).
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the test compound or control inhibitor.
-
Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent to quantify the kinase activity. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled enzymatic reaction that generates a luminescent signal.[12]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
Subtract the background signal (no kinase control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Molecular glue mechanism of this compound derivatives.
Caption: Drug discovery workflow for this compound-based agents.
Caption: General mechanism of protein kinase inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoindoline-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Isoindoline-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing the isoindoline core involve the cyclization of benzylamine derivatives. One common approach is a two-step process involving an initial ortho-C-H alkenylation of a protected benzylamine followed by an acid- or metal-catalyzed intramolecular cyclization.[1] More direct, one-step procedures are also being developed, utilizing transition metal catalysts like Palladium(II) to facilitate a cascade reaction of C-H activation and intramolecular amination.[1] Another versatile method is the Ugi multicomponent reaction, which can be followed by a copper-catalyzed annulation to form the isoindoline ring system.[2]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several parameters significantly influence the yield of this compound synthesis. These include the choice of catalyst, solvent, base, and reaction temperature. For instance, in copper-catalyzed cyclization reactions, the type of copper salt (e.g., CuBr, CuCl, CuI) and the base (e.g., Cs₂CO₃, K₂CO₃) can have a substantial impact on the reaction outcome.[2] Similarly, for palladium-catalyzed reactions, the selection of the appropriate ligand is crucial to minimize side product formation.[1]
Q3: How can I minimize the formation of common side products?
A3: Side product formation is a common issue that can lower the yield. In palladium-catalyzed C-H activation/cyclization reactions, potential side products include N-demethylated compounds and products of direct C(sp²)-H arylation.[1] The choice of an optimal ligand, such as an N-heterocyclic carbene (NHC), can help to minimize these undesired pathways.[1] In other synthetic routes, incomplete cyclization or over-oxidation can be problematic. Careful control of reaction time and temperature, as well as the use of appropriate protecting groups, can mitigate these issues.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For Pd-catalyzed reactions, consider an activation step if necessary. |
| Inappropriate reaction temperature | - Optimize the reaction temperature. Some cyclization reactions require heating (e.g., 80-100 °C), while others may proceed at room temperature.[2] | |
| Poor choice of solvent or base | - Screen different solvents and bases. For example, in a copper-catalyzed cyclization, DMSO and PEG-400 have been shown to be effective solvents, while Cs₂CO₃ and K₂CO₃ are effective bases.[2] | |
| Formation of Multiple Products | Competing side reactions | - Re-evaluate the choice of catalyst and ligand. A more selective catalyst system can favor the desired reaction pathway.[1]- Adjust the stoichiometry of the reactants. |
| Degradation of starting material or product | - Lower the reaction temperature or shorten the reaction time.- Ensure the reaction is carried out under an inert atmosphere (e.g., N₂ or Ar) if any of the reagents are sensitive to air or moisture. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the chromatography conditions (e.g., solvent system for column chromatography, gradient).- Consider recrystallization from a suitable solvent system to improve purity. |
| Product is an oil and difficult to handle | - Attempt to form a salt of the product, which may be a crystalline solid and easier to purify.- If the product is intended for immediate use in a subsequent step, purification of the crude material may be sufficient. |
Data Presentation
Table 1: Effect of Copper Catalyst on the Yield of Isoindoline-2-acetamide Synthesis
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | CuCl | 62 |
| 2 | CuCl₂ | 41 |
| 3 | CuSO₄ | 42 |
| 4 | Cu₂O | 39 |
| 5 | CuBr₂ | 63 |
| 6 | CuI | 61 |
| 7 | CuBr | 67 |
Data adapted from a study on the synthesis of isoindolin-2-yl-acetamides, which share a similar core structure.[2]
Table 2: Effect of Base on the Yield of Isoindoline-2-acetamide Synthesis
| Entry | Base (2 equiv.) | Yield (%) |
| 1 | Cs₂CO₃ | 67 |
| 2 | K₂CO₃ | 65 |
| 3 | Na₂CO₃ | 45 |
| 4 | K₃PO₄ | 51 |
| 5 | t-BuOK | 38 |
Data adapted from a study on the synthesis of isoindolin-2-yl-acetamides.[2]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Intramolecular Cyclization
This protocol is a general guideline based on related syntheses of isoindoline derivatives.[2]
-
To a reaction vial, add the Ugi-adduct (starting material, 1.0 equiv.), the appropriate copper catalyst (e.g., CuBr, 0.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Add the solvent (e.g., PEG-400, to a concentration of 0.15 M).
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Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
Visualizations
References
Technical Support Center: Enhancing the Solubility of Isoindoline-2-Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting guidance for improving the aqueous solubility of isoindoline-2-carboxamide derivatives. Poor solubility is a significant hurdle in drug discovery and development, often leading to challenges in in vitro assays, formulation, and achieving adequate bioavailability.[1] This guide offers a structured approach to addressing these challenges through chemical modification and formulation strategies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work with this compound derivatives in a question-and-answer format.
Q1: My this compound derivative has very low aqueous solubility (<1 µg/mL). What are the initial steps I should take?
A1: For a compound with very low aqueous solubility, a multi-pronged approach is recommended. Start with simple formulation strategies before moving to more resource-intensive chemical modifications.
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Co-solvents: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) before adding the aqueous buffer. This is a common and effective technique to enhance the solubility of nonpolar drugs.
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pH Adjustment: If your molecule has ionizable groups (e.g., basic amines or acidic protons), adjusting the pH of the aqueous medium can significantly increase solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.
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Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility. Common non-ionic surfactants used in early-stage research include Tween® 80 and Cremophor® EL.
If these initial steps do not yield the desired solubility, you should then consider structural modifications or more advanced formulation techniques.
Q2: I need to improve the solubility of my lead compound for in vivo studies, but I want to avoid significant structural changes that might affect its biological activity. What are my options?
A2: When preserving the core structure is critical, formulation-based approaches are the most suitable.
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Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to an amorphous state, typically by dispersing it in a polymer matrix, can significantly improve its kinetic solubility. This is a highly effective method for oral solid dosage forms.
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Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and oral absorption. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.
Q3: What structural modifications can I make to the this compound scaffold to improve aqueous solubility?
A3: Structural modification is a powerful strategy to intrinsically improve the solubility of a compound. The key is to introduce polar functional groups at positions that are solvent-exposed and do not interfere with the compound's binding to its biological target.
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Introduction of Ionizable Groups: Adding basic amines (e.g., morpholine, piperazine) or acidic groups (e.g., carboxylic acids, sulfonic acids) can dramatically increase solubility, especially when the pH is adjusted to ensure ionization.
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Addition of Polar, Non-ionizable Groups: Incorporating polar functionalities such as hydroxyl (-OH), ether (-O-), or amide (-CONH2) groups can increase hydrogen bonding with water and improve solubility.
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Disruption of Crystal Packing: High melting point can be an indicator of strong crystal lattice energy, which contributes to poor solubility. Introducing flexible or non-planar substituents can disrupt crystal packing, lower the melting point, and improve solubility.
A systematic approach involves synthesizing a small library of analogs with different solubilizing groups to identify the optimal modification.
Q4: Where on the this compound core should I introduce solubilizing groups?
A4: The ideal position for introducing a solubilizing group is a solvent-exposed region of the molecule when it is bound to its target protein. If structural information (e.g., a co-crystal structure) is available, this can guide the modification. In the absence of such information, modifications are often explored on the periphery of the molecule, away from the core pharmacophore. For the this compound scaffold, potential modification sites could include the aromatic ring of the isoindoline core or substituents on the carboxamide nitrogen, provided these are not critical for biological activity.
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of various structural modifications on the aqueous solubility of a series of quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF). While not this compound derivatives, these data provide valuable insights into the effectiveness of different solubilizing groups on a complex heterocyclic scaffold and can guide the selection of modifications for your compounds.
| Compound | Substituent (R) | Aqueous Solubility (µg/mL) | Fold Increase vs. Parent | Reference |
| Parent | -H | 2 | 1 | |
| Analog 1 | -OCH2CH2OH | Modest Improvement | - | |
| Analog 2 | -OCH2CH2NH2 | Modest Improvement | - | |
| Analog 3 | -OCH2COOH | 365 | 182.5 | |
| Analog 4 | -O(CH2)2O(CH2)2OH | Modest Improvement | - | |
| Analog 5 | -O(CH2)2N(CH3)2 | Significant Improvement | - | |
| Analog 6 | -O(CH2)3-morpholine | Significant Improvement | - | |
| Analog 7 | -F (on quinoline ring) | Reduced Solubility | - | |
| Analog 8 | -O(CH2)4COOH | 19 | 9.5 | |
| Analog 9 | -OCH2CH2OCH2COOH | 867 | 433.5 |
Data is illustrative and based on a related heterocyclic system to demonstrate the potential impact of structural modifications.
Experimental Protocols
Accurate and reproducible solubility data are crucial for making informed decisions in drug discovery. Below are detailed protocols for two common solubility assays.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or by separating the undissolved solid and quantifying the dissolved compound.
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
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Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
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Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).
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Detection:
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Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which the light scattering signal significantly increases above the background is the kinetic solubility.
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Filtration/Quantification: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
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Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard". It is more time- and resource-intensive and is typically used for lead optimization and pre-formulation studies.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant value.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid present.
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Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
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Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm).
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Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A logical workflow for addressing poor solubility of this compound derivatives.
Relationship Between Solubility Enhancement Strategies
Caption: Interrelationship of strategies for enhancing the solubility of drug candidates.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway where an this compound derivative acts as an inhibitor.
References
Identifying and minimizing side reactions in Isoindoline-2-carboxamide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Isoindoline-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process. The first step is the reduction of phthalimide to isoindoline. The second step is the N-carbamoylation of the resulting isoindoline to introduce the carboxamide group at the 2-position.
Q2: What are the most common side reactions observed during this synthesis?
The most common side reactions are the formation of isoindolin-1-one (a hydroxylactam) during the reduction of phthalimide, and the formation of undesired urea or biuret derivatives during the N-carbamoylation step.
Q3: How can I detect the presence of these side products?
Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to detect and quantify the presence of the desired product and any side products.
Troubleshooting Guides
Problem 1: Low yield of isoindoline and formation of a major byproduct during the reduction of phthalimide.
Possible Cause: Partial reduction of phthalimide leading to the formation of isoindolin-1-one. This is particularly common when using sodium borohydride (NaBH₄) as the reducing agent.[1]
Solution:
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Optimize Reaction Conditions: Adjusting the reaction temperature and time can influence the selectivity of the reduction. Lower temperatures may favor the formation of the desired isoindoline.
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Choice of Reducing Agent: While NaBH₄ is common, other reducing agents like catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) can be employed. However, care must be taken to avoid over-reduction or reduction of the aromatic ring.[2]
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Control Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess may lead to over-reduction, while an insufficient amount will result in incomplete conversion.
| Reducing Agent | Potential Side Product | Typical Reaction Conditions | Expected Product Yield (Qualitative) |
| Sodium Borohydride (NaBH₄) | Isoindolin-1-one | Methanol or Ethanol, Room Temperature | Moderate to Good |
| Catalytic Hydrogenation (H₂/Pd-C) | Isoindolin-1-one, Aromatic ring reduction products | Ethyl acetate with an acid promoter, RT | Good to Excellent |
| Lithium Aluminium Hydride (LiAlH₄) | Over-reduced products | Anhydrous THF, 0 °C to RT | High (but can be unselective) |
Experimental Protocol: Reduction of Phthalimide to Isoindoline using NaBH₄
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Dissolution: Dissolve phthalimide (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise to the stirred solution.
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Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Quenching: After completion, carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0°C.
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Problem 2: Formation of multiple byproducts during the N-carbamoylation of isoindoline.
Possible Cause: The high reactivity of isocyanates can lead to side reactions, especially with trace amounts of water or reaction with the desired product to form urea and biuret derivatives.
Solution:
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Use of Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.
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Controlled Addition of Reagents: Add the isocyanate or carbamoylating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.
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Alternative Carbamoylating Agents: Consider using in-situ generated isocyanic acid from sodium cyanate and a proton source, or using urea under specific conditions, which can sometimes offer better control over the reaction.
| Carbamoylating Agent | Potential Side Products | Typical Reaction Conditions |
| Isocyanates (e.g., Chlorosulfonyl isocyanate) | Ureas, Biurets | Anhydrous aprotic solvent (e.g., THF, DCM), 0 °C to RT |
| Sodium Cyanate / Acid | Polymeric ureas | Aqueous/organic biphasic system or in an organic solvent with an acid |
| Urea | Ammonia, Isocyanic acid (at high temp) | High temperature, neat or in a high-boiling solvent |
Experimental Protocol: N-Carbamoylation of Isoindoline using Sodium Cyanate
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Dissolution: Dissolve isoindoline (1 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane) and water.
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Addition of Reagents: To the stirred solution, add sodium cyanate (1.1 equivalents).
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Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the reaction mixture at 0°C to generate isocyanic acid in situ.
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Reaction: Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
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Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
Diagram 1: General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Phthalimide Reduction
Caption: Troubleshooting workflow for the reduction of phthalimide.
References
Technical Support Center: Advanced Purification of Isoindoline-2-carboxamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of isoindoline-2-carboxamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound analogs?
The purification of this compound analogs can present several challenges, primarily stemming from their structural features. These compounds often exhibit moderate to high polarity, which can lead to issues with solubility and chromatographic separation. Key challenges include:
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Co-eluting Impurities: Structurally similar impurities, such as starting materials or byproducts from the synthesis, can be difficult to separate from the target compound.
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Chiral Separation: Many this compound analogs possess stereocenters, necessitating chiral purification to isolate the desired enantiomer or diastereomer.
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Compound Stability: The isoindolinone core contains a lactam ring that could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than highly strained lactams like beta-lactams.
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Peak Tailing in HPLC: As nitrogen-containing heterocyclic compounds, these analogs can interact with residual silanol groups on silica-based stationary phases in reverse-phase HPLC, leading to poor peak shape and reduced resolution[1][2].
Q2: Which chromatographic technique is generally most effective for these analogs?
The choice of chromatographic technique depends on the specific properties of the analog (e.g., polarity, presence of chiral centers) and the scale of the purification.
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Flash Chromatography (Normal-Phase): Often used for initial crude purification to remove major impurities.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for achieving high purity. Method development is crucial to address potential peak tailing and achieve good resolution[3].
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Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, SFC is particularly advantageous for chiral separations, offering faster run times and reduced solvent consumption[4][5][6]. It is highly effective for separating both chiral and achiral compounds[4][5][6].
Q3: How can I improve the separation of diastereomers with very similar retention times?
Separating diastereomers with similar chromatographic behavior can be challenging. Here are a few strategies:
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Method Optimization: Systematically screen different mobile phase compositions and stationary phases. Sometimes a small change in solvent polarity or the use of a different stationary phase chemistry can significantly improve resolution.
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be very effective for separating diastereomers.
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Recrystallization: If the diastereomers have different solubilities in a particular solvent system, crystallization can be a powerful purification technique.
Troubleshooting Guides
Reverse-Phase HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic nitrogen in the isoindoline ring with acidic silanol groups on the stationary phase[1][2]. | - Lower Mobile Phase pH: Use a mobile phase with a pH between 2 and 3 to protonate the silanol groups and minimize secondary interactions.- Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.- Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Poor Resolution of Impurities | Suboptimal mobile phase composition or stationary phase. | - Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.- Solvent Screening: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.- Stationary Phase Screening: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides better selectivity for your specific compound and its impurities. |
| Compound Degradation | Hydrolysis of the lactam ring or other sensitive functional groups due to extreme pH. | - Maintain a Neutral to Mildly Acidic pH: Buffer the mobile phase to a pH range where the compound is known to be stable.- Minimize Time in Solution: Process samples promptly after dissolution in the mobile phase. |
Chiral SFC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Enantiomeric Separation | The chosen chiral stationary phase (CSP) is not suitable for the compound. | - CSP Screening: Screen a diverse set of chiral columns (e.g., polysaccharide-based like Chiralpak series, or Pirkle-type).- Modifier Screening: Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol) as they can significantly impact chiral recognition. |
| Co-elution with Achiral Impurities | Achiral impurities have similar retention times to one or both enantiomers on the chiral column. | - Method Development: Adjust the mobile phase composition (co-solvent percentage) to try and separate the impurity from the target enantiomers.- Column Coupling: Couple an achiral column (e.g., silica, diol) in series with the chiral column to achieve simultaneous removal of achiral impurities and enantiomeric separation. |
| Poor Peak Shape | Suboptimal mobile phase conditions or compound solubility issues. | - Additive Screening: Add a small amount of an acidic or basic additive to the mobile phase to improve peak shape.- Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the SFC mobile phase to avoid peak distortion. |
Data Presentation: Comparison of Purification Techniques
The following table provides a general comparison of common purification techniques for this compound analogs. Actual results will vary depending on the specific compound and impurities.
| Technique | Typical Purity | Typical Recovery | Throughput | Solvent Consumption | Best Suited For |
| Flash Chromatography | 80-95% | 70-90% | High | High | Crude purification, removal of major impurities. |
| Reverse-Phase HPLC | >98% | 60-85% | Low to Medium | Medium | High-purity final products, challenging separations. |
| Supercritical Fluid Chromatography (SFC) | >98% | 75-95% | Medium to High | Low | Chiral separations, "green" chemistry initiatives, purification of moderately polar compounds.[7] |
| Crystallization | >99% | 50-90% | Variable | Medium | Final purification step for crystalline solids, removal of trace impurities. |
Experimental Protocols
General Protocol for Preparative Reverse-Phase HPLC
-
Column Selection: Start with a C18 stationary phase. If peak tailing is an issue, consider a column with advanced end-capping or a hybrid particle technology.
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Mobile Phase Preparation:
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Aqueous Phase (A): HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Organic Phase (B): Acetonitrile or methanol with 0.1% of the same acid.
-
-
Method Development:
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Perform an initial scouting run with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the target compound.
-
Optimize the gradient to improve resolution around the target peak.
-
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Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., DMSO, DMF) and then dilute with the initial mobile phase composition to avoid peak distortion.
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Purification: Inject the sample onto the preparative column and collect fractions corresponding to the target peak.
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Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Chiral Supercritical Fluid Chromatography (SFC)
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Column and Modifier Screening:
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Screen a set of chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID) with a standard set of alcohol modifiers (methanol, ethanol, isopropanol).
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Use a fast gradient to quickly identify promising column/modifier combinations.
-
-
Method Optimization:
-
Once a promising combination is identified, optimize the separation by adjusting the isocratic percentage of the co-solvent and the backpressure.
-
Consider adding a small amount of an additive (e.g., diethylamine for basic compounds, TFA for acidic compounds) to improve peak shape.
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically the alcohol co-solvent being used.
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale. Stacked injections can be used to increase throughput.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired enantiomer. Analyze the purity and enantiomeric excess (e.e.) by analytical SFC or HPLC.
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Product Isolation: Evaporate the co-solvent from the collected fractions.
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. archives.ijper.org [archives.ijper.org]
Troubleshooting common issues in Isoindoline-2-carboxamide reaction conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Isoindoline-2-carboxamides. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Isoindoline-2-carboxamide reaction is resulting in a low yield. What are the potential causes?
A1: Low yields in this reaction can stem from several factors:
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Purity of Starting Materials: Impurities in the isoindoline or isocyanate starting materials can interfere with the reaction. Ensure the purity of your reagents before starting.
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Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion or degradation of products.
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Moisture: Isocyanates are highly reactive towards water, which leads to the formation of undesired urea byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.
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Side Reactions: The formation of symmetrical ureas from the isocyanate reacting with itself can reduce the yield of the desired product.
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Product Degradation: The isoindoline ring system can be unstable under certain conditions, leading to product loss during the reaction or workup.[1][2]
Q2: I am observing the formation of a significant amount of white precipitate that is not my desired product. What is this side product?
A2: A common side product in reactions involving isocyanates is the corresponding symmetrical urea, formed from the reaction of the isocyanate with trace amounts of water to form an unstable carbamic acid which then decarboxylates to an amine that reacts with another molecule of isocyanate. This is often observed as a poorly soluble white solid.
Q3: How can I monitor the progress of my this compound reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (isoindoline and isocyanate) and the product. The consumption of the limiting reagent and the formation of the product spot can be visualized under UV light or by using a suitable staining agent.
Q4: What is the best method for purifying my this compound product?
A4: Flash column chromatography is a widely used and effective method for purifying Isoindoline-2-carboxamides. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from unreacted starting materials and non-polar byproducts. For more polar impurities, other solvent systems may be required. Recrystallization can also be a viable purification method if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Isoindoline-2-carboxamides and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Verify the quality of the isoindoline and isocyanate. Isocyanates can degrade upon storage, especially if exposed to moisture. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring by TLC. Some reactions may require heating to proceed at a reasonable rate. | |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. | |
| Formation of Multiple Products | Presence of moisture leading to urea byproduct. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of starting material or product. | The isoindole core can be unstable.[1][2] Consider running the reaction at a lower temperature or for a shorter duration. | |
| Side reactions of the isocyanate. | Use a slight excess of the isoindoline to ensure the isocyanate is consumed by the desired reaction partner. | |
| Difficulty in Product Isolation/Purification | Product is co-eluting with impurities during chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. |
| Product is insoluble. | Choose a suitable solvent for extraction and purification. If the product precipitates, filtration may be the primary purification step, followed by washing with a solvent in which the impurities are soluble. | |
| Product is an oil and difficult to handle. | Try to induce crystallization by scratching the flask or seeding with a crystal. Alternatively, purification can be performed on the oil using chromatography. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-Isoindoline-2-carboxamide
This protocol provides a general procedure for the reaction of isoindoline with an aryl isocyanate. Note that specific conditions may need to be optimized for different substrates.
Materials:
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Isoindoline
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Aryl isocyanate
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Nitrogen or Argon gas
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Oven-dried glassware
Procedure:
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To a solution of isoindoline (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere, add the aryl isocyanate (1.05 eq.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-isoindoline-2-carboxamide.
Reaction Monitoring:
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TLC System: A typical eluent system is 20-30% ethyl acetate in hexanes.
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Visualization: UV light (254 nm).
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Reaction Pathway and Potential Side Reaction
Caption: Desired reaction pathway and a common side reaction.
References
Technical Support Center: Optimization of Catalytic Systems for Isoindoline-2-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoindoline-2-carboxamides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the catalytic synthesis of isoindoline-2-carboxamides.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For palladium catalysts, consider a pre-activation step. - If catalyst poisoning is suspected, purify starting materials to remove potential inhibitors (e.g., sulfur compounds, coordinating species). | Catalysts, especially palladium and rhodium complexes, can be sensitive to air and moisture. Contaminants in the starting materials can bind to the metal center and inhibit its catalytic activity. |
| Incorrect Ligand | - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are critical. - For palladium-catalyzed reactions, bulky electron-rich phosphines often improve catalytic activity. | The ligand plays a crucial role in stabilizing the active catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] |
| Suboptimal Reaction Temperature | - Systematically vary the reaction temperature. Start with conditions reported for similar substrates and then screen a range of temperatures (e.g., in 10 °C increments). | The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the catalyst, starting materials, or product. |
| Inappropriate Solvent or Base | - Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF). - The choice of base is critical; screen both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU). The base's strength and solubility can significantly impact the reaction. | The solvent affects the solubility of reactants and the stability of catalytic intermediates. The base is often required to neutralize acidic byproducts or to deprotonate a substrate to generate a reactive species.[1] |
| Poor Substrate Reactivity | - For substrates with strongly electron-withdrawing groups, a more electron-rich catalyst system may be required. - For sterically hindered substrates, less bulky ligands and higher temperatures may be necessary. | Electronic and steric effects of the substituents on the starting materials can significantly influence their reactivity in the catalytic cycle. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Starting Materials | - In palladium-catalyzed reactions, this can be due to slow oxidative addition or transmetalation. | - Optimize the reaction temperature and concentration. - Adjust the stoichiometry of the reactants. - Use a different ligand that promotes the desired cross-coupling pathway. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | - Ensure anhydrous and inert reaction conditions. - Use a less reactive hydrogen source if one is present as an additive. |
| Formation of Isoindolinone | - If the carboxamide source is unstable or can be hydrolyzed, the corresponding isoindolinone may form. | - Use a stable and pre-formed amide source. - Ensure anhydrous reaction conditions to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is best for the synthesis of isoindoline-2-carboxamides?
A1: The choice of catalytic system depends on the specific substrates and the desired functional group tolerance.
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Palladium-catalyzed systems are versatile and widely used for C-N bond formation. They often offer good functional group tolerance but can be sensitive to catalyst poisoning.[2]
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Rhodium-catalyzed C-H activation is a powerful method for constructing the isoindolinone core, which can then be converted to the carboxamide. This approach can be more atom-economical but may require specific directing groups on the substrate.[3][4]
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Copper-catalyzed methods are often more cost-effective than palladium or rhodium systems and can be effective for N-arylation reactions. However, they may require higher catalyst loadings and temperatures.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Taking aliquots from the reaction mixture at regular intervals and analyzing them will provide a reaction profile and help determine the optimal reaction time.
Q3: What are the best practices for purifying isoindoline-2-carboxamides?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.[5]
Q4: My substrate has an electron-withdrawing group, and the reaction is not proceeding. What should I do?
A4: Electron-withdrawing groups can deactivate the substrate towards electrophilic attack, which is a key step in many catalytic cycles. To overcome this, you can try the following:
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Increase the reaction temperature.
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Use a more electron-rich and sterically less hindered ligand to enhance the catalytic activity.
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Consider a different catalytic system that is less sensitive to electronic effects.
Q5: I am observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?
A5: Catalyst decomposition can be caused by high temperatures, the presence of impurities, or an inappropriate ligand. To prevent this:
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Lower the reaction temperature.
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Ensure all starting materials and solvents are pure and dry.
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Use a more robust ligand that can stabilize the catalyst throughout the reaction cycle.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield for a Generic Palladium-Catalyzed Isoindoline-2-carboxamide Synthesis
| Parameter | Variation | Observed Effect on Yield | Reference |
| Catalyst Loading | 1 mol% | Low | [1] |
| 2 mol% | Moderate | [1] | |
| 5 mol% | High | [1] | |
| Ligand | PPh₃ | Moderate | [2] |
| P(o-tol)₃ | Low | ||
| Xantphos | High | ||
| Base | K₂CO₃ | Moderate | |
| Cs₂CO₃ | High | [1] | |
| Et₃N | Low | ||
| Temperature | 80 °C | Low | |
| 100 °C | High | ||
| 120 °C | Decreased (potential decomposition) |
Table 2: Comparison of Catalytic Systems for Isoindolinone Synthesis (as a proxy for this compound)
| Catalytic System | Typical Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂ | Ligand, Base, 80-120 °C | High functional group tolerance, well-studied | Catalyst cost, sensitivity to poisoning | [2][6] |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂ | Oxidant, 100-130 °C | C-H activation, atom economy | High catalyst cost, may require directing groups | [3][4] |
| Copper-Catalyzed | CuI, Cu(OTf)₂ | Ligand, Base, 100-140 °C | Lower cost | Often requires higher temperatures and catalyst loadings |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of N-Aryl Isoindoline-2-carboxamides
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To an oven-dried Schlenk tube, add the o-halobenzamide starting material (1.0 mmol), the corresponding amine (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
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Add a base (e.g., Cs₂CO₃, 2.0 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required time (monitor by TLC or HPLC).
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After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of isoindoline-2-carboxamides.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides [organic-chemistry.org]
- 3. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of reactions involving Isoindoline-2-carboxamide.
Welcome to the technical support center for reactions involving isoindoline-2-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the this compound core?
The this compound scaffold has two primary regions susceptible to functionalization: the aromatic benzene ring and the pyrrolidine ring. On the aromatic ring, electrophilic substitution is favored at the C4 and C6 positions due to the electron-donating nature of the adjacent nitrogen atom. For reactions involving metalation, the C7 position is the most likely site of deprotonation due to the directing effect of the 2-carboxamide group.
Q2: How does the 2-carboxamide group influence the regioselectivity of reactions?
The 2-carboxamide group has a significant electronic and steric influence on the regioselectivity of reactions. Electronically, it is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its most profound effect is observed in directed metalation reactions, where it acts as a powerful directing group.
Q3: What is Directed ortho-Metalation (DoM) and how does it apply to this compound?
Directed ortho-Metalation (DoM) is a reaction in which a substituent on an aromatic ring directs the deprotonation of a nearby ortho-hydrogen by an organolithium reagent.[1][2] The resulting aryllithium species can then react with an electrophile. For this compound, the carboxamide group is a strong Directed Metalation Group (DMG) that directs lithiation exclusively to the C7 position.[1][2]
Q4: Which positions are favored in electrophilic aromatic substitution reactions like nitration or bromination?
In electrophilic aromatic substitution, the nitrogen atom of the isoindoline ring is an activating, ortho, para-directing group. This would favor substitution at the C4 and C6 positions. The 2-carboxamide group is a deactivating group. The regiochemical outcome will depend on the balance of these electronic effects and the reaction conditions. Generally, substitution at the C4 and C6 positions is expected to be favored.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)
Problem: Upon attempting to brominate this compound with NBS, I obtain a mixture of C4-bromo, C6-bromo, and di-brominated products with no clear selectivity.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Reaction Temperature | Higher temperatures can lead to over-reaction and reduced selectivity. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the formation of the kinetic product. |
| Solvent Choice | The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. | Screen a range of solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
| Nature of the Brominating Agent | N-Bromosuccinimide (NBS) is a common brominating agent, but its reactivity can sometimes be difficult to control. | Consider using a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or using a Lewis acid catalyst to modulate the reactivity of NBS. |
| Steric Hindrance | The 2-carboxamide group can sterically hinder the approach of the electrophile to the C4 position to some extent. | While difficult to alter, consider that the C6 position may be more sterically accessible. Analyze the product mixture carefully to determine if there is a consistent preference for the C6 isomer. |
Illustrative Data for Bromination under Different Conditions:
| Conditions | Regioisomeric Ratio (C4-Br : C6-Br) | Yield of Monobrominated Product |
| NBS, DCM, Room Temp | 1 : 1.5 | 65% |
| NBS, THF, 0 °C | 1.2 : 1 | 78% |
| DBDMH, MeCN, 0 °C | 1.5 : 1 | 85% |
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
Problem: I am trying to functionalize the C7 position of this compound via DoM using n-BuLi followed by quenching with an electrophile, but I am getting low yields of the desired product and recovering mostly starting material.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Incomplete Deprotonation | The acidity of the C7 proton is enhanced by the DMG, but deprotonation may still be incomplete with weaker bases or insufficient reaction time. | Use a stronger base such as s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). Increase the deprotonation time. |
| Instability of the Organolithium Intermediate | The C7-lithiated species may be unstable at higher temperatures. | Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. |
| Poor Electrophile Reactivity | The chosen electrophile may not be reactive enough to quench the aryllithium species efficiently. | Use a more reactive electrophile or consider a transmetalation step (e.g., to a zinc or copper species) to facilitate the reaction with less reactive electrophiles. |
| Proton Source Contamination | Traces of water or other protic impurities in the solvent or reagents will quench the organolithium intermediate. | Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. |
Experimental Protocol for Directed ortho-Metalation:
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Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C.
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Add s-BuLi (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.
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Add the electrophile (1.2 eq) dropwise at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: General reaction pathways for the functionalization of this compound.
Caption: Logical relationships for troubleshooting common issues in this compound reactions.
References
Validation & Comparative
A Comparative Analysis of Isoindoline-2-carboxamide and Indole-2-carboxamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related heterocyclic scaffolds: Isoindoline-2-carboxamide and Indole-2-carboxamide. While structurally similar, these compounds exhibit distinct profiles in terms of their biological targets and therapeutic potential. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways to aid in drug discovery and development efforts.
Executive Summary
Indole-2-carboxamide derivatives have been extensively studied and have demonstrated a wide range of biological activities, including potent antiproliferative, anti-inflammatory, antimicrobial, and antiviral effects. Their mechanisms of action often involve the inhibition of key cellular signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the Akt/mTOR/NF-κB axis.
In contrast, the this compound scaffold is significantly less explored in the scientific literature. While research on isoindoline derivatives exists, it predominantly focuses on isoindoline-1,3-diones and isoindolinones. Data specifically on isoindoline-2-carboxamides is sparse, necessitating a broader look at N-acylated isoindoline derivatives to draw meaningful comparisons. These derivatives have shown promise in areas such as anti-inflammatory and kinase inhibitory activities, suggesting potential overlap with the biological profile of indole-2-carboxamides, though direct comparative data is lacking.
This guide aims to present the available data for both scaffolds to highlight the well-established activities of Indole-2-carboxamides and to identify the underexplored potential of Isoindoline-2-carboxamides, thereby encouraging further investigation into this promising chemical space.
Data Presentation
Table 1: Comparative Antiproliferative and Kinase Inhibitory Activities
| Compound Class | Derivative | Target Cell Line/Enzyme | Activity (IC₅₀/GI₅₀) | Reference |
| Indole-2-carboxamide | 5e | CDK2 | 13 nM | [1] |
| 5h | CDK2 | 11 nM | [1] | |
| 5k | CDK2 | 19 nM | [1] | |
| 5d | EGFR | 89 ± 6 nM | [1] | |
| 5e | EGFR | 93 ± 8 nM | [1] | |
| 5j | EGFR | 98 ± 8 nM | [1] | |
| 5e | A-549 (Lung Carcinoma) | 0.95 µM | [1] | |
| 5e | MCF-7 (Breast Cancer) | 0.80 µM | [1] | |
| 5e | Panc-1 (Pancreatic Cancer) | 1.00 µM | [1] | |
| Isoindoline Derivatives | dimethoxychalcone 11d | COX-2 | SI = 103 | [2] |
| Hybrid derivative 10b | COX-2 | 0.11-0.18 µM | [2] | |
| Hybrid derivative 10c | COX-2 | 0.11-0.18 µM | [2] | |
| Hybrid derivative 11a | COX-2 | 0.11-0.18 µM | [2] | |
| Hybrid derivative 13 | COX-2 | 0.11-0.18 µM | [2] | |
| Hybrid derivative 14 | COX-2 | 0.11-0.18 µM | [2] |
Note: Data for this compound is limited. The table includes data for isoindoline derivatives with related functionalities to provide a broader context.
Experimental Protocols
Synthesis of Indole-2-carboxamides
A general method for the synthesis of N-substituted Indole-2-carboxamide derivatives involves the following steps:
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Esterification: Indole-2-carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield the corresponding ester.
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Amidation: The indole-2-carboxylate is then reacted with the desired amine in a suitable solvent. The reaction can be facilitated by heating or by using coupling agents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (DCM) at room temperature overnight.[3]
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Purification: The crude product is purified by recrystallization or column chromatography to yield the pure N-substituted Indole-2-carboxamide.
Synthesis of Isoindoline-2-carboxamides
A general approach to synthesize N-substituted isoindolines involves the reduction of N-substituted phthalimides. A potential route to Isoindoline-2-carboxamides could be:
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Phthalimide Formation: Phthalic anhydride is reacted with an appropriate amino-amide to form the corresponding N-substituted phthalimide.
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Reduction: The resulting phthalimide is then reduced using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation to yield the this compound.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
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Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
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MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
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Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assays (EGFR and CDK2)
Kinase activity can be measured using various commercial kits, such as the ADP-Glo™ Kinase Assay.
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Reaction Setup: The kinase (e.g., EGFR or CDK2/Cyclin A), substrate (a specific peptide), and test compound are incubated in a kinase reaction buffer.
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ATP Addition: The reaction is initiated by adding ATP.
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ADP Detection: After a set incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The amount of ADP is proportional to the kinase activity.
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Luminescence Measurement: A second reagent is added to convert ADP to ATP, and the new ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to the inhibitory activity of the test compound.
Anti-inflammatory Activity: LPS-Induced TNF-α Release Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
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Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
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Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
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LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubated for 4-24 hours.
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TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
EGFR/CDK2 Signaling in Cancer Proliferation
Indole-2-carboxamide derivatives have been shown to dually inhibit EGFR and CDK2, key regulators of cell cycle progression and proliferation. Their inhibition can lead to cell cycle arrest and apoptosis.
Caption: EGFR/CDK2 signaling pathway inhibition by Indole-2-carboxamide.
Akt/mTOR/NF-κB Signaling Pathway in Inflammation and Cancer
The Akt/mTOR/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Its dysregulation is implicated in various diseases, including cancer.
Caption: Overview of the Akt/mTOR/NF-κB signaling pathway.
General Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of newly synthesized compounds.
Caption: General workflow for compound synthesis and biological evaluation.
References
A Comparative Analysis of Isoindoline-2-carboxamide Analogs: Structure-Activity Relationships and Therapeutic Potential
An in-depth examination of isoindoline-2-carboxamide analogs reveals a versatile scaffold with a wide spectrum of pharmacological activities. Researchers have explored the structure-activity relationships (SAR) of these compounds, leading to the development of potent and selective agents for various therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders.
The isoindoline core is a privileged heterocyclic structure found in several natural and synthetic bioactive compounds.[1][2] The modification of this scaffold, particularly at the 2-position with a carboxamide group, has proven to be a fruitful strategy in drug discovery. This comparison guide synthesizes findings from multiple studies to elucidate the SAR of this compound analogs, providing a comprehensive overview for researchers and drug development professionals.
Inhibition of Histone Deacetylase 11 (HDAC11)
A notable area of investigation for isoindoline-2-carboxamides is the inhibition of HDAC11, a class IV histone deacetylase implicated in oncology and inflammation. A study on N-hydroxy-2-arylisoindoline-4-carboxamides identified potent and selective inhibitors of HDAC11. The SAR of this series highlights the importance of the hydroxamic acid moiety for zinc chelation in the enzyme's active site, a common feature for many HDAC inhibitors. The aryl group at the 2-position of the isoindoline ring was found to significantly influence potency and selectivity. An advanced analog from this series, FT895, demonstrated promising cellular activity and pharmacokinetic properties, making it a valuable tool for further biological studies.[3]
Modulation of Cannabinoid Receptor 1 (CB1)
This compound analogs have also been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in various physiological processes. Structure-activity relationship studies on a series of substituted 1H-indole-2-carboxamides, which share structural similarities with isoindoline-carboxamides, revealed key determinants for activity. These studies showed that the potency of these compounds as negative allosteric modulators was enhanced by specific substitutions on the indole ring and the phenyl ring of the carboxamide portion. For instance, a diethylamino group at the 4-position of the phenyl ring and a chloro or fluoro group at the C5 position of the indole ring were found to be favorable for activity.[4][5]
Diverse Biological Activities
Beyond specific targets like HDAC11 and CB1, the isoindoline scaffold is associated with a broad range of biological effects. Derivatives have been reported to possess antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[2][6][7] For example, certain isoindoline-1,3-dione derivatives have shown significant analgesic activity, in some cases surpassing that of reference drugs like metamizole sodium.[6][7] Halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts.[8]
Furthermore, isoindoline derivatives have been explored as inhibitors of other enzymes, including cyclooxygenase (COX-1 and COX-2), carbonic anhydrase, α-glycosidase, and α-amylase.[9][10][11] The diverse biological activities underscore the therapeutic potential of the isoindoline scaffold and the importance of continued SAR studies to develop novel and effective therapeutic agents.
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the performance of different this compound analogs, the following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Activity of Isoindoline Derivatives against Carbonic Anhydrase Isozymes [10]
| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |
| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| 2f | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |
| Acetazolamide (Standard) | - | - | - | - |
Note: Lower Ki and IC50 values indicate higher inhibitory potency.
Table 2: Antidiabetic Activity of Quinoline- and Isoindoline-Integrated Polycyclic Compounds [11]
| Compound | α-glycosidase IC50 (mM) | α-amylase IC50 (mM) |
| 7d | 0.07 | 0.21 |
| Acarbose (Standard) | 0.09 | 0.25 |
Note: Lower IC50 values indicate higher inhibitory activity.
Table 3: Antiproliferative Activity of Indole-2-carboxamide Derivatives [12]
| Compound | Mean GI50 (µM) |
| 5e | 0.95 |
| Doxorubicin (Reference) | 1.10 |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Lower values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the synthesized isoindolinone derivatives on human carbonic anhydrase (hCA) I and II isozymes were determined by measuring the inhibition of the esterase activity of the enzymes. The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 400 nm. The experiments were conducted in a 96-well plate with a total volume of 200 µL. The reaction mixture contained the enzyme, inhibitor at various concentrations, and the substrate. The inhibitory activity was expressed as the concentration of the compound that inhibits 50% of the enzyme activity (IC50) and the inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[10]
α-Glycosidase and α-Amylase Inhibition Assays
The antidiabetic activity of the compounds was evaluated by their ability to inhibit α-glycosidase and α-amylase enzymes. The α-glycosidase inhibition assay was performed by pre-incubating the enzyme with the test compounds, followed by the addition of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. The α-amylase inhibition assay involved the pre-incubation of the enzyme with the test compounds, followed by the addition of starch solution as a substrate. The reducing sugars produced were quantified using the dinitrosalicylic acid (DNS) reagent method, with absorbance measured at 540 nm. The IC50 values were calculated from the dose-response curves.[11]
Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells. Briefly, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the cells were fixed with trichloroacetic acid and stained with SRB. The bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm. The GI50 values, representing the concentration that causes 50% growth inhibition, were determined from the dose-response curves.[12]
Visualizing the Scientific Workflow
To better understand the logical flow of the research process in SAR studies, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the general concept of a signaling pathway.
Caption: A generalized workflow for the discovery and optimization of bioactive compounds.
Caption: A simplified diagram illustrating a typical intracellular signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Pomalidomide, an Isoindoline-2-carboxamide Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo effects of pomalidomide, a potent isoindoline-2-carboxamide derivative. Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has demonstrated significant anti-neoplastic, anti-inflammatory, and anti-angiogenic properties.[1] This document will compare its performance with its predecessor, lenalidomide, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Data of In Vitro Effects
The following table summarizes the key in vitro effects of pomalidomide in comparison to lenalidomide on various cancer cell lines.
| Parameter | Pomalidomide | Lenalidomide | Cell Line(s) | Key Findings | Reference(s) |
| Anti-proliferative Activity | More potent | Potent | Multiple Myeloma (MM) | Pomalidomide demonstrates a stronger direct inhibitory effect on the proliferation of various MM cells. | [1][2] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis | Hepatocellular Carcinoma (SMMC-7721) | Both drugs promote apoptosis, with lenalidomide's effects being significant. | [3] |
| Inhibition of Angiogenesis (VEGF Expression) | More potent inhibitor | Inhibitor | Hepatocellular Carcinoma (SMMC-7721) | Pomalidomide shows a more potent inhibition of VEGF expression compared to lenalidomide at similar concentrations.[3][4] | [3][4] |
| Immunomodulatory Effects | Strong | Moderate | T-cells, NK cells | Pomalidomide leads to robust immune activation, including increased T-cell and NK cell activity.[5] | [5] |
| Cereblon (CRBN) Binding | High affinity | High affinity | MM cells | Both drugs exert their effects through binding to the primary target protein, Cereblon (CRBN).[6] | [6] |
| Downregulation of Ikaros and Aiolos | Induces degradation | Induces degradation | Plasmablasts and early plasma cells | Both drugs lead to the degradation of these transcription factors, but the sensitivity of different plasma cell populations to this effect varies.[7] | [7] |
| Inhibition of PD-L1 Induction | Inhibits | Less effective | Tumor cells, Antigen-presenting cells | Pomalidomide inhibits IFNγ-inducible PD-L1 expression, promoting anti-tumor immunity. | [8] |
Comparative Data of In Vivo Effects
The following table summarizes the key in vivo effects of pomalidomide in comparison to lenalidomide in animal models and clinical trials.
| Parameter | Pomalidomide | Lenalidomide | Animal Model/Patient Population | Key Findings | Reference(s) |
| Anti-tumor Activity | Highly effective, especially in refractory cases | Effective | Multiple Myeloma (MM) patients | Pomalidomide shows remarkable activity in patients refractory to both lenalidomide and bortezomib.[1] | [1] |
| Anti-angiogenic Activity | Potent | Potent | Mouse models | Both drugs inhibit angiogenesis in vivo. | [9] |
| Immunomodulatory Effects | Rapid and strong immune activation | Immune activation | Relapsed MM patients | Pomalidomide leads to a rapid increase in T-cell and NK cell activation that correlates with clinical response.[5] | [5] |
| Teratogenicity | Teratogenic | Teratogenic | Animal models (rats, rabbits) | Both drugs are known to be teratogenic.[4] | [4] |
| T-cell Dependent Anti-tumor Immunity | Triggers | - | Mouse colon cancer model (MC38) | Pomalidomide promotes T-cell-mediated anti-tumor immunity.[8] | [8] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture : Human multiple myeloma (MM) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment : Cells are seeded in 96-well plates and treated with varying concentrations of pomalidomide or lenalidomide for a specified period (e.g., 72 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization : The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation : Human MM cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring : Tumor volume is measured regularly using calipers.
-
Drug Administration : Once tumors reach a certain volume, mice are randomized into treatment groups and receive daily oral administration of pomalidomide, lenalidomide, or a vehicle control.
-
Efficacy Evaluation : Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Signaling Pathways and Experimental Workflows
Pomalidomide's Mechanism of Action
Pomalidomide exerts its anti-myeloma effects through a multi-faceted mechanism centered on its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of key myeloma survival factors, such as MYC and IRF4, and the upregulation of interferon-stimulated genes, ultimately leading to cell cycle arrest and apoptosis of myeloma cells.[6][10] Furthermore, pomalidomide enhances the activity of T cells and Natural Killer (NK) cells, contributing to its immunomodulatory effects.[5]
Caption: Pomalidomide's core mechanism of action in a multiple myeloma cell.
In Vitro Anti-Proliferative Study Workflow
The following diagram illustrates a typical workflow for an in vitro study investigating the anti-proliferative effects of this compound derivatives.
Caption: A generalized workflow for in vitro anti-proliferative studies.
References
- 1. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How Pomalidomide Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
Validating Target Engagement of Isoindoline-2-carboxamide Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of isoindoline-2-carboxamide derivatives. The primary target of many well-characterized derivatives, such as thalidomide, lenalidomide, and pomalidomide, is the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This guide will focus on assays to confirm direct binding to CRBN and quantify the downstream effects on its neo-substrates.
Core Methodologies for Target Engagement Validation
Several robust methods can be employed to confirm and quantify the interaction of this compound derivatives with their intracellular targets. The choice of method often depends on the specific research question, available resources, and the desired throughput. Here, we compare three principal approaches: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and a competitive degradation assay.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to native proteins in intact cells or lysates, reflects intracellular target availability.[1][2][3][4][5] | Not all binding events lead to a significant thermal shift, lower throughput for traditional Western blot-based detection.[5] | Western blot, ELISA, Mass Spectrometry, or reporter assays to quantify the amount of soluble protein after heat treatment. |
| Photoaffinity Labeling (PAL) | A photoreactive derivative of the compound is used to covalently crosslink to its target protein upon UV irradiation.[6] | Provides direct evidence of binding, can identify novel targets, and can map the binding site.[6] | Requires synthesis of a photo-probe, potential for non-specific labeling, UV irradiation can be cytotoxic. | Mass spectrometry to identify labeled proteins, in-gel fluorescence to visualize labeled targets. |
| Competitive Degradation Assay | Measures the ability of a test compound to compete with a known PROTAC for binding to the E3 ligase, thereby preventing the degradation of a reporter substrate. | Cellularly relevant, provides a functional readout of target engagement, amenable to high-throughput screening. | Indirect measure of binding, requires a well-characterized PROTAC and reporter system. | In-cell ELISA or Western blot to quantify the levels of the reporter substrate (e.g., HDAC6).[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[3][4] A proteome-wide CETSA study has confirmed that Cereblon (CRBN) is a direct binding target for immunomodulatory drugs (IMiDs), a class of this compound derivatives.[1]
Protocol for Isothermal Dose-Response CETSA:
-
Cell Culture and Treatment: Plate cells of interest (e.g., multiple myeloma cell line MM.1S) and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound derivative or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Heat the cells in a PCR plate or similar format at a single, optimized temperature (e.g., 52°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. This temperature should be chosen from a melt curve experiment where it corresponds to the point of significant, but not complete, protein aggregation in the absence of the ligand.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble CRBN: Carefully collect the supernatant and quantify the amount of soluble CRBN using an appropriate method such as Western blot, ELISA, or a high-throughput method like AlphaLISA.
-
Data Analysis: Plot the amount of soluble CRBN as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
Photoaffinity Labeling (PAL)
PAL utilizes a chemically modified version of the this compound derivative that contains a photoreactive group and an enrichment handle (e.g., biotin or an alkyne for click chemistry). This technique provides direct evidence of a physical interaction between the compound and its target protein(s). A study on "photolenalidomide" successfully identified CRBN and IKZF1 as targets and discovered a novel interactor, eIF3i.
Workflow for Photoaffinity Labeling:
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., diazirine) and an enrichment handle (e.g., alkyne) onto the this compound scaffold.
-
Cell Treatment: Incubate the target cells with the photoaffinity probe for a specific duration. A competition experiment should be included where cells are co-incubated with the probe and an excess of the parent, unmodified compound.
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne handle of the probe. Subsequently, enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Protein Identification: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated sample compared to the control and competition samples.
Competitive Degradation Assay
This assay indirectly measures the target engagement of a test compound by its ability to compete with a known binder for the target. For CRBN, a PROTAC (Proteolysis Targeting Chimera) that utilizes CRBN to degrade a specific protein of interest (POI), such as HDAC6, can be used.
Protocol for In-Cell ELISA-based Competitive Degradation Assay:
-
Cell Culture: Plate cells (e.g., MM.1S) in a 96-well plate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound test compound for 1 hour.
-
PROTAC Addition: Add a fixed, sub-maximal concentration of a CRBN-based HDAC6 PROTAC degrader to the wells and incubate for an additional 5 hours.
-
In-Cell ELISA: Fix and permeabilize the cells in the plate. Perform an in-cell ELISA to quantify the remaining HDAC6 protein levels. This typically involves incubating with a primary antibody against HDAC6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[8][9][10][11]
-
Data Analysis: The signal from the ELISA is proportional to the amount of HDAC6. A higher signal indicates that the test compound has competed with the PROTAC for CRBN binding, thus preventing HDAC6 degradation. Plot the HDAC6 levels against the concentration of the test compound to determine the IC50 value for the competition.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the underlying biology and experimental designs, the following diagrams are provided.
Caption: CRBN-mediated degradation pathway.
Caption: Target engagement validation workflows.
Conclusion
Validating the cellular target engagement of this compound derivatives is crucial for understanding their mechanism of action and for the development of novel therapeutics. This guide has provided a comparative overview of three key methodologies: CETSA, Photoaffinity Labeling, and a competitive degradation assay. Each method offers distinct advantages and provides complementary information. The choice of assay should be guided by the specific experimental goals and available resources. By employing these techniques, researchers can confidently confirm on-target activity, identify potential off-targets, and elucidate the downstream pharmacological consequences of target engagement.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Cell Based ELISA Kit (A103423) [antibodies.com]
- 9. usbio.net [usbio.net]
- 10. HDAC6 ELISA kit [antibodies-online.com]
- 11. raybiotech.com [raybiotech.com]
Head-to-head comparison of different synthetic routes to Isoindoline-2-carboxamide.
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of accelerating discovery. Isoindoline-2-carboxamide, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct routes. This guide provides a head-to-head comparison of two primary synthetic pathways, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
Two principal synthetic strategies for this compound are outlined below: a two-step route commencing from phthalimide and a one-pot approach starting from o-phthalaldehyde. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.
| Parameter | Route 1: From Phthalimide | Route 2: From o-Phthalaldehyde |
| Starting Material | Phthalimide | o-Phthalaldehyde, Ammonia |
| Key Intermediates | Isoindoline | in situ generated imine |
| Overall Yield | ~60-70% (unoptimized) | Moderate to Good (variable) |
| Number of Steps | 2 | 1 (one-pot) |
| Reaction Conditions | Step 1: Strong reducing agent (LiAlH₄), anhydrous THF, reflux.Step 2: Mild conditions, aqueous acid, room temperature. | Reductive amination conditions (e.g., NaBH₃CN, H₂/Pd-C), controlled pH. |
| Advantages | Readily available starting material, straightforward transformations. | Potentially higher atom economy, reduced workup and purification steps. |
| Disadvantages | Use of hazardous reagents (LiAlH₄), requires isolation of intermediate. | Optimization of one-pot conditions can be challenging, potential for side reactions. |
Synthetic Route Diagrams
The logical flow of the two primary synthetic routes to this compound is depicted in the following diagrams.
Evaluating the Pharmacokinetic Profiles of Isoindoline-2-carboxamide Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs and numerous clinical candidates. Understanding the pharmacokinetic (PK) profile of these candidates is crucial for their successful development. This guide provides a comparative overview of the pharmacokinetic properties of representative this compound drug candidates, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key in vitro and in vivo pharmacokinetic parameters for selected this compound derivatives. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) properties. Lenalidomide and Pomalidomide, approved immunomodulatory drugs, are included as reference compounds. PAT-1102 is a novel preclinical histone deacetylase (HDAC) inhibitor.
| Parameter | Lenalidomide | Pomalidomide | PAT-1102 (in rats) |
| Absorption | |||
| Oral Bioavailability (F) | >90% (in humans)[1][2] | >70% (in humans)[3] | 3.0 - 3.7%[1] |
| Time to Cmax (Tmax) | ~1 hour (fasting)[1] | 2 - 3 hours[3] | Not Reported |
| Caco-2 Permeability | Not Reported | Not Reported | High[1] |
| Distribution | |||
| Plasma Protein Binding | Low[1] | Not Reported | 54.5%[1] |
| Volume of Distribution (Vd) | Not Reported | Not Reported | Not Reported |
| Metabolism | |||
| Primary Metabolic Pathway | Minimal metabolism, primarily excreted unchanged[1][2] | Not Reported | Stable in rat and human liver microsomes[1] |
| CYP Inhibition | Not a significant inhibitor[1] | Not Reported | No significant inhibition of major CYP enzymes[1] |
| Excretion | |||
| Primary Route of Elimination | Renal (urinary excretion of unchanged drug)[1][2] | Not Reported | Not Reported |
| Half-life (t½) | 3 - 4 hours[1][2] | Not Reported | Not Reported |
| Clearance (CL) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to facilitate the replication and validation of pharmacokinetic data.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Procedure:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[4]
-
Transport Experiment:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration.
-
For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) side, and buffer is added to the apical (receiver) side.
-
Samples are taken from the receiver compartment at various time points and from the donor compartment at the beginning and end of the experiment.
-
-
Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[4]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues.
Objective: To determine the fraction of a drug that is unbound to plasma proteins.
Procedure:
-
Preparation: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.
-
Incubation: The test compound is added to the plasma chamber. The system is then incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: After reaching equilibrium, aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating the pharmacokinetic profiles of drug candidates.
Caption: Preclinical Pharmacokinetic Evaluation Workflow.
References
- 1. Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Isoindoline-2-carboxamide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of isoindoline-2-carboxamide, a compound utilized in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Skin and Body | Lab coat and appropriate footwear |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Waste Characterization and Segregation
Proper waste characterization is the first step in the disposal process. This compound waste should be classified as hazardous chemical waste .
Key Segregation Steps:
-
Do not mix this compound waste with other waste streams, especially acidic or oxidizing materials, to prevent potentially hazardous reactions.[5]
-
Collect solid and liquid waste in separate, clearly labeled, and compatible containers.
-
Ensure all containers are in good condition and securely sealed to prevent leaks or spills.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container compatible with organic compounds.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Disposal Workflow
Caption: Disposal workflow for this compound.
Final Disposal Method
The recommended and most environmentally responsible method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company .[7][8] These facilities are equipped to handle and destroy chemical waste in a manner that complies with environmental regulations.
Do not attempt to dispose of this compound down the drain or in regular trash. [6] This can lead to environmental contamination and is likely a violation of local regulations.
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The cleanup materials are now considered hazardous waste and must be disposed of according to the procedures outlined in this document.
Logical Relationship of Safety and Disposal
Caption: Key relationships in safe handling and disposal.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
Essential Safety and Operational Guide for Handling Isoindoline-2-carboxamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Isoindoline-2-carboxamide, including detailed operational and disposal plans.
1. Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE and safety measures:
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which may cause irritation.[1] |
| Body Protection | A lab coat worn over full-length clothing. | Protects skin from accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes the inhalation of any potential dust or vapors, which could irritate the respiratory system. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
2. Step-by-Step Operational Plan for Safe Handling
dot
Caption: Workflow for the safe handling of this compound.
Experimental Protocol Steps:
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within a fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Experimental Procedure : Carry out all experimental steps involving this compound within the fume hood. Avoid direct contact with the substance.
-
Decontamination : After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal : Dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
3. Disposal Plan
Proper disposal of chemical waste is crucial to maintain a safe laboratory environment and comply with regulations.
-
Solid Waste :
-
Collect any unused this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvents used.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
-
Never dispose of this compound or its waste down the drain or in the regular trash. All chemical waste should be disposed of through your institution's environmental health and safety office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

